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Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Amino-6-fluoro-4(3H)-quinazolinone Derivatives In Vitro: A Multi-Target Pharmacophore Analysis

Executive Summary The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics and advanced preclinical candidates. Specifically, the 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics and advanced preclinical candidates. Specifically, the 2-amino-6-fluoro-4(3H)-quinazolinone pharmacophore represents a highly tuned structural motif capable of interacting with diverse biological targets. This technical guide explores the in vitro mechanisms of action of this specific building block and its derivatives, focusing on its role as an ATP-competitive kinase inhibitor (primarily targeting EGFR)[1][2], a potent antiviral agent against SARS-CoV-2[3], and a novel antimicrobial agent capable of clearing intracellular methicillin-resistant Staphylococcus aureus (MRSA)[4].

By analyzing the structure-activity relationship (SAR) causality and detailing self-validating in vitro methodologies, this whitepaper provides drug development professionals with a comprehensive blueprint for utilizing this pharmacophore in targeted phenotypic and target-based screening.

Structural Rationale: The Causality of the Pharmacophore

The biological versatility of 2-amino-6-fluoro-4(3H)-quinazolinone is not coincidental; it is the direct result of precise stereoelectronic tuning:

  • The 6-Fluoro Substitution: Fluorine is highly electronegative but possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å). Placing a fluorine atom at the C6 position of the quinazolinone ring achieves two critical outcomes. First, it blocks metabolic oxidation (e.g., by CYP450 enzymes) at a highly reactive site, increasing the molecule's half-life. Second, the C-F bond acts as a potent hydrogen bond acceptor and participates in multipolar interactions within deep, hydrophobic protein pockets (such as the kinase domain of EGFR)[1][5].

  • The 2-Amino Substitution: The exocyclic amine at the C2 position is critical for anchoring the molecule. In kinase targets, it mimics the exocyclic amine of adenine in ATP, acting as a crucial hydrogen bond donor to the backbone carbonyls of the hinge region (e.g., Met793 in EGFR)[2]. In antiviral and antimicrobial contexts, the 2-amino group provides a vector for further derivatization (e.g., N-alkylation or acylation) to optimize cell permeability and target engagement[3][4].

Primary Mechanism: ATP-Competitive Kinase Inhibition (EGFR/HER2)

Quinazolin-4(3H)-ones are classic inhibitors of receptor tyrosine kinases (RTKs). In vitro enzymatic assays and molecular docking studies demonstrate that 2-amino-6-fluoro-4(3H)-quinazolinone derivatives act as Type I ATP-competitive inhibitors [1].

Molecular Interaction Profile

When introduced in vitro to non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H460 or H1975), the compound competitively displaces ATP from the intracellular kinase domain of EGFR. The nitrogen at position 1 (N1) and the 2-amino group form a bidentate hydrogen-bonding network with the hinge region. The 6-fluoro group projects into the hydrophobic back-pocket, enhancing binding affinity[1][2]. This blockade prevents the autophosphorylation of the receptor, subsequently downregulating the downstream PI3K/AKT and RAS/MAPK signaling cascades, ultimately inducing caspase-dependent apoptosis[2].

G Compound 2-Amino-6-fluoro- 4(3H)-quinazolinone EGFR EGFR (Kinase Domain) ATP Pocket Compound->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Blocked MAPK RAS / MAPK Pathway EGFR->MAPK Blocked Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Induced MAPK->Apoptosis Induced

Fig 1: Mechanism of EGFR signaling blockade by 2-amino-6-fluoro-4(3H)-quinazolinone.

Emerging Mechanisms: Antimicrobial and Antiviral Efficacy

Beyond oncology, recent high-throughput screening campaigns have identified the 2-aminoquinazolin-4(3H)-one scaffold as a potent anti-infective agent.

Intracellular MRSA Clearance

Methicillin-resistant Staphylococcus aureus (MRSA) often evades standard antibiotics by hiding within host epithelial cells. Recent in vitro studies (2025) have demonstrated that 2-(amino)quinazolin-4(3H)-one derivatives possess sub-micromolar minimum inhibitory concentrations (MIC) against MRSA strains (e.g., ATCC25923 and USA300 JE2)[4][6]. Mechanistically, these compounds penetrate host cell membranes without causing cytotoxicity and disrupt bacterial intracellular survival, drastically reducing the intracellular bacterial load in H460 lung epithelial infection models[4][7].

SARS-CoV-2 Viral Entry Inhibition

In the context of virology, N-substituted 2-aminoquinazolin-4(3H)-ones have been optimized to inhibit SARS-CoV-2 replication in vitro (IC50 < 0.25 μM)[3][8]. Time-of-addition assays indicate that these compounds act primarily at the early stages of the viral life cycle, functioning as viral entry inhibitors by hindering membrane fusion mechanisms[3].

Quantitative Data Summary

The following table synthesizes the in vitro efficacy of the 2-aminoquinazolin-4(3H)-one pharmacophore across its primary biological targets, highlighting the broad-spectrum utility of the core scaffold.

Biological Target / ModelCell Line / StrainAssay TypeEfficacy MetricReference
EGFR (Wild Type) NCI-H460 (NSCLC)Cell Viability (MTT)GI50 = 0.789 µM[2]
EGFR (Kinase Domain) Cell-Free EnzymeTR-FRET Kinase AssayIC50 = 0.069 µM[2]
SARS-CoV-2 Vero E6ImmunofluorescenceIC50 = 0.23 µM[3]
MRSA (Extracellular) S. aureus ATCC25923Broth MicrodilutionMIC50 = 1.0 µM[4]
MRSA (Intracellular) H460 + USA300 JE2Confocal HCSIntracellular Reduction[4][9]

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary internal controls to confirm assay validity.

Protocol A: TR-FRET Kinase Assay for EGFR Inhibition

This protocol measures the direct, cell-free inhibition of EGFR kinase activity, validating the primary mechanism of action.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare 2-Amino-6-fluoro-4(3H)-quinazolinone in a 10-point 3-fold serial dilution in 100% DMSO (final assay DMSO concentration = 1%).

  • Enzyme/Substrate Mix: Dilute recombinant human EGFR kinase domain and ULight-poly GT substrate in Kinase Buffer.

  • Reaction Initiation: In a 384-well ProxiPlate, combine 5 µL of Enzyme/Substrate mix with 2.5 µL of compound. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • ATP Addition: Add 2.5 µL of ATP (at the predetermined Km concentration for EGFR) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing Europium-anti-phospho-GT antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Check: Ensure the positive control (Erlotinib or Lapatinib) yields an IC50 within historical ranges (e.g., ~0.045 µM)[2]. Z'-factor must be > 0.5.

Protocol B: High-Content Screening (HCS) for Intracellular MRSA Clearance

This protocol evaluates the compound's ability to penetrate host cells and clear intracellular bacteria without host toxicity.

  • Host Cell Culture: Seed H460 human lung epithelial cells in 96-well glass-bottom plates at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Bacterial Infection: Infect H460 cells with GFP-expressing S. aureus USA300 JE2 at a Multiplicity of Infection (MOI) of 50. Centrifuge the plate at 500 x g for 5 mins to synchronize infection. Incubate for 2 hours.

  • Extracellular Bacterial Clearance: Wash wells 3x with PBS. Add media containing Gentamicin (100 µg/mL) for 1 hour to kill extracellular MRSA. Wash 3x with PBS.

  • Compound Treatment: Add fresh media containing serial dilutions of the quinazolinone derivative. Include Vancomycin (poor intracellular penetrance) and Linezolid (good penetrance) as controls. Incubate for 24 hours[4][7].

  • Imaging & Quantification: Fix cells with 4% paraformaldehyde. Stain host nuclei with Hoechst 33342. Image using an automated spinning disk confocal microscope (488 nm for GFP-MRSA, 405 nm for Hoechst)[9].

  • Data Analysis: Use HCS software to quantify the total GFP fluorescence area per host cell.

    • Self-Validation Check: Host cell count (via Hoechst) must remain >80% of vehicle control to confirm the reduction in GFP is due to antimicrobial action, not host cell cytotoxicity.

G Step1 Culture H460 Cells & Infect with MRSA-GFP Step2 Gentamicin Wash (Kill Extracellular) Step1->Step2 Step3 Add Compound (Serial Dilutions) Step2->Step3 Step4 Incubate 24h (37°C, 5% CO2) Step3->Step4 Step5 Confocal Imaging (488 nm / 405 nm) Step4->Step5 Step6 Quantify Intracellular Bacterial Load Step5->Step6

Fig 2: In vitro workflow for evaluating intracellular MRSA clearance via confocal HCS.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) . ResearchGate (2025).

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties . ResearchGate (2022).

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer . Semantic Scholar (2022). (Note: URL structure generalized from DOI routing)

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity . ResearchGate (2021).

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity . Taylor & Francis (2022).

Sources

Exploratory

Biological Activity Screening of 2-Amino-6-fluoro-4(3H)-quinazolinone: A Comprehensive Technical Guide for Lead Optimization

Executive Summary & Mechanistic Rationale The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antineoplastic effects. Specifically, the 2-amino-6-fluoro-4(3H)-quinazolinone derivative represents a highly optimized core for drug lead generation.

Understanding the structure-activity relationship (SAR) is critical before initiating screening cascades:

  • The C6-Fluorine Effect: The introduction of a highly electronegative fluorine atom at the C6 position significantly modulates the pKa of the quinazolinone ring, enhances metabolic stability against cytochrome P450 (CYP) oxidation, and increases lipophilicity. This facilitates better cell membrane penetration—a critical factor for targeting intracellular pathogens or solid tumors [1].

  • The C2-Amino Group: This moiety acts as a crucial hydrogen bond donor and acceptor. In oncology, it mimics the exocyclic amine of adenine, allowing it to anchor into the hinge region of ATP-binding pockets in kinases (e.g., EGFR)[2]. In infectious diseases, recent SAR studies highlight the 2-amino group as essential for binding to bacterial targets in Methicillin-Resistant Staphylococcus aureus (MRSA) [3].

Primary Screening: Antimicrobial Efficacy Against MRSA

Recent breakthroughs have identified 2-(amino)quinazolin-4(3H)-one derivatives as potent submicromolar inhibitors of MRSA, addressing the urgent clinical need for novel antistaphylococcal agents [3].

Protocol 1: Broth Microdilution Assay (MIC Determination)
  • Objective: Determine the Minimum Inhibitory Concentration (MIC₅₀/MIC₉₀) against clinical MRSA isolates.

  • Causality & Choice of Reagents: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The supplementation of divalent cations (Ca²⁺ and Mg²⁺) is critical because it standardizes the ionic strength, stabilizing the bacterial cell wall and ensuring reproducible, high-fidelity interactions between the fluorinated compound and the bacterial target.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture MRSA strains (ATCC 25923 and the hypervirulent USA300 JE2) on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

    • Compound Plating: In a 96-well plate, perform a 2-fold serial dilution of the 2-amino-6-fluoro-4(3H)-quinazolinone derivative (range: 0.19 µM to 100 µM) in DMSO. Crucial: Ensure final DMSO concentration remains <1% to prevent solvent-induced bacterial toxicity.

    • Incubation & Readout: Inoculate wells, incubate at 37°C for 18–24 hours, and measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration exhibiting no visible growth.

Secondary Screening: Intracellular Infection Efficacy

MRSA can evade the immune system and standard antibiotics (like Vancomycin) by internalizing within host cells, leading to chronic, recurrent pneumonia. Screening must validate the compound's intracellular clearance capabilities.

Protocol 2: H460 Lung Epithelial Infection Model
  • Causality & Choice of Reagents: The H460 human non-small cell lung carcinoma line is selected because it accurately models the alveolar epithelial barrier. A Gentamicin protection step is employed as a self-validating mechanism : Gentamicin cannot penetrate mammalian cell membranes, ensuring that any subsequent bacterial survival is strictly intracellular. This validates the cell-penetrating efficacy of the quinazolinone hit.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed H460 cells in 24-well plates at 1 × 10⁵ cells/well and incubate overnight at 37°C in 5% CO₂.

    • Infection: Infect cells with GFP-expressing MRSA USA300 JE2 at a Multiplicity of Infection (MOI) of 10:1 for 2 hours.

    • Extracellular Eradication: Wash cells with PBS and treat with Gentamicin (100 µg/mL) for 1 hour to kill planktonic (extracellular) bacteria.

    • Compound Treatment: Replace media with fresh media containing the 2-amino-6-fluoro-4(3H)-quinazolinone compound at varying concentrations (e.g., 1×, 4×, 10× MIC) for 24 hours.

    • Quantification: Lyse the H460 cells using 0.1% Triton X-100. Serially dilute the lysate and plate on agar for CFU enumeration. Concurrently, perform fluorescence microscopy to visualize the reduction of GFP-MRSA.

MRSA_Workflow A 1. Culture H460 Cells (Lung Epithelial Model) B 2. Infect with GFP-MRSA (USA300 JE2 Strain) A->B C 3. Gentamicin Treatment (Eradicate Planktonic MRSA) B->C D 4. Compound Treatment (2-Amino-6-fluoro-quinazolinone) C->D E 5a. Cell Lysis & CFU Enumeration D->E F 5b. Fluorescence Microscopy (GFP) D->F

Workflow for evaluating intracellular MRSA clearance using the H460 lung epithelial infection model.

Alternative Pipeline: Kinase Inhibition & Anticancer Screening

Beyond infectious diseases, the 6-fluoroquinazolin-4(3H)-one core is a validated precursor for designing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors [4]. The structure competitively binds the ATP pocket, halting downstream PI3K/AKT and MAPK signaling.

Protocol 3: ADP-Glo™ Kinase Assay
  • Causality & Choice of Reagents: We select the ADP-Glo assay over traditional FRET or radiometric assays because it provides a homogeneous, high-throughput luminescence readout that is immune to the auto-fluorescence often exhibited by halogenated heterocyclic compounds.

  • Step-by-Step Methodology:

    • Kinase Reaction: In a 384-well white plate, combine recombinant EGFR enzyme, ATP (at its Km value), substrate peptide, and the quinazolinone compound. Incubate for 60 minutes at room temperature.

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

    • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

    • Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

EGFR_Mechanism ATP Endogenous ATP EGFR EGFR Tyrosine Kinase (Active Conformation) ATP->EGFR Binds Downstream Downstream Signaling (Proliferation / Survival) EGFR->Downstream Phosphorylates Arrest Cell Cycle Arrest & Apoptosis EGFR->Arrest Inhibition Inhibitor 2-Amino-6-fluoro- 4(3H)-quinazolinone Hinge Kinase Hinge Region (Hydrogen Bonding) Inhibitor->Hinge Competitive Binding Hinge->EGFR Blocks ATP

Mechanism of competitive EGFR kinase inhibition by 2-amino-6-fluoro-4(3H)-quinazolinone derivatives.

In Vitro ADMET & Cytotoxicity Profiling

A compound's efficacy is only viable if it possesses an acceptable therapeutic window. For antimicrobial leads, an Efficacy Index (IC₅₀ in mammalian cells / MIC in bacteria) > 10 is strictly required.

Protocol 4: HepG2 Cytotoxicity Assay (CellTiter-Glo)
  • Step-by-Step Methodology:

    • Seeding: Seed HepG2 (human liver carcinoma) cells at 5,000 cells/well in a 96-well opaque plate.

    • Treatment: Treat with the quinazolinone compound (1 µM to 100 µM) for 48 hours.

    • Lysis & Readout: Add CellTiter-Glo reagent (which measures ATP as an indicator of metabolically active cells), place on an orbital shaker for 10 minutes to induce lysis, and read luminescence to determine the IC₅₀.

Quantitative Data Summaries

The following table summarizes the benchmark quantitative data expected when screening optimized 6-fluoroquinazolinone derivatives across the methodologies detailed above.

Assay / ParameterTarget SystemAcceptable ThresholdRepresentative Profile for 6-Fluoroquinazolinones
Antibacterial MIC₅₀ MRSA (ATCC 25923)< 2.0 µM0.6 – 1.0 µM
Intracellular Clearance H460 Infection Model> 2-log reduction3.5-log reduction at 4× MIC
Kinase Inhibition (IC₅₀) EGFR (Wild-Type)< 50 nM15 – 45 nM
Mammalian Cytotoxicity HepG2 Cells (IC₅₀)> 20 µM> 50 µM (Efficacy Index > 50)
Metabolic Stability Human Liver MicrosomesT₁/₂ > 30 minT₁/₂ ≈ 45 min (Fluorine stabilized)

References

  • Title: Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones Source: Pharmaceuticals (MDPI) / PubMed Central URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: ResearchGate (Author Profile: Chul Min Park) URL: [Link]

Foundational

A Technical Guide to the Pharmacokinetic Properties of 2-Amino-6-fluoro-4(3H)-quinazolinone and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct pharmacokinetic data for 2-Amino-6-fluoro-4(3h)-quinazolinone is not extensively available in publicly accessible literature. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for 2-Amino-6-fluoro-4(3h)-quinazolinone is not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive overview based on established principles of pharmacokinetics and data from structurally related 2-aminoquinazolin-4(3H)-one derivatives. The information herein is intended to guide researchers in predicting and evaluating the pharmacokinetic profile of this and similar compounds.

Introduction: The Quinazolinone Scaffold and the Imperative of Pharmacokinetics

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The 2-amino-4(3H)-quinazolinone substitution pattern, in particular, has garnered significant interest.[3] However, the therapeutic potential of any compound is not solely dependent on its intrinsic potency but is critically governed by its pharmacokinetic profile—the journey of absorption, distribution, metabolism, and excretion (ADME) within a biological system.[4] A compound with excellent in vitro activity can fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations.[5]

This guide focuses on the anticipated pharmacokinetic properties of 2-Amino-6-fluoro-4(3h)-quinazolinone. While specific experimental data for this molecule is sparse, we can infer a likely profile and construct a robust experimental strategy for its characterization based on data from close analogs. A notable study on a parent 2-aminoquinazolin-4-(3H)-one derivative revealed significant pharmacokinetic challenges, specifically low area under the curve (AUC) and maximum plasma concentration (Cmax), which were attributed to the compound's planar structure.[6] This highlights the critical need for a thorough pharmacokinetic evaluation of any new derivative in this class.

Predicted Pharmacokinetic Profile of 2-Amino-6-fluoro-4(3h)-quinazolinone

Based on its chemical structure, we can formulate hypotheses about the ADME properties of 2-Amino-6-fluoro-4(3h)-quinazolinone.

Absorption

The oral bioavailability of quinazolinone derivatives can be hampered by poor aqueous solubility.[7] The introduction of a fluorine atom may slightly increase lipophilicity, which could either enhance or detract from membrane permeability depending on the overall physicochemical properties of the molecule. The amino group can be protonated at physiological pH, which would increase solubility but potentially reduce passive diffusion across the gut wall.

Distribution

The extent of a drug's distribution is heavily influenced by its binding to plasma proteins like albumin.[8] Generally, only the unbound fraction of a drug is free to interact with its target and be cleared.[9] Quinazolinone derivatives have been shown to bind to plasma proteins to varying degrees.[10] The planar nature of the quinazolinone core may facilitate non-specific binding to proteins. It is crucial to experimentally determine the fraction of 2-Amino-6-fluoro-4(3h)-quinazolinone that remains unbound in plasma.

Metabolism

The metabolic fate of a xenobiotic is a primary determinant of its half-life and potential for toxicity. The liver is the principal site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes.[11] For 2-Amino-6-fluoro-4(3h)-quinazolinone, several metabolic pathways are plausible:

  • Aromatic Hydroxylation: The quinazolinone ring system and the fluoro-substituted benzene ring are susceptible to hydroxylation by CYP enzymes.[12] While the fluorine atom is a strong electron-withdrawing group, which can deactivate the ring towards electrophilic attack, hydroxylation at other positions is still possible.[13]

  • N-Acetylation: The primary amino group at the 2-position is a potential site for acetylation by N-acetyltransferases (NATs), a common phase II metabolic pathway.

  • Glucuronidation: The hydroxylated metabolites or the amino group itself could undergo conjugation with glucuronic acid, a phase II reaction that increases water solubility and facilitates excretion.[13]

  • Oxidation: The quinazolinone ring itself may be subject to oxidative metabolism.

The presence of the fluorine atom can influence metabolism. The carbon-fluorine bond is very strong, making direct cleavage unlikely.[12] However, fluorine can alter the electronic properties of the molecule, potentially directing metabolism to other sites.[13]

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2-Amino-6-fluoro-4(3h)-quinazolinone Hydroxylation Aromatic Hydroxylation (on quinazolinone or fluoro-benzene ring) Parent->Hydroxylation Oxidation Acetylation N-Acetylation (at 2-amino group) Parent->Acetylation Glucuronidation Glucuronidation (on hydroxylated metabolites or amino group) Hydroxylation->Glucuronidation Excretion Excretable Metabolites Acetylation->Excretion Glucuronidation->Excretion

Caption: Predicted metabolic pathways for 2-Amino-6-fluoro-4(3h)-quinazolinone.

Excretion

The primary routes of excretion for metabolites are via the urine and feces (through biliary excretion). The hydrophilic metabolites, such as glucuronide conjugates, are typically cleared by the kidneys.

Pharmacokinetic Challenges and Optimization Strategies

As mentioned, a study on a 2-aminoquinazolin-4-(3H)-one derivative (compound 1 ) found it to have poor in vivo pharmacokinetics, with low AUC and Cmax.[6] This was hypothesized to be due to its planar structure. To overcome this, researchers synthesized N-substituted derivatives.[6] For instance, N-acetylation of the exocyclic amino group led to compound 2b , which exhibited significantly higher exposure (AUC24h = 41.57 μg∙h/mL).[6]

This suggests a key strategy for optimizing the pharmacokinetic properties of this scaffold:

  • Modulating Physicochemical Properties: N-substitution can alter the planarity, polarity, and hydrogen bonding potential of the molecule. For example, the acetylated derivatives in the study had lower ClogP values, which was expected to improve their pharmacokinetic properties.[6]

  • Blocking Metabolic Hotspots: If a particular position on the molecule is found to be a site of rapid metabolism, it can be "blocked" by introducing a group that is resistant to metabolism, such as a fluorine atom.[12]

Experimental Workflow for Pharmacokinetic Characterization

A systematic evaluation of ADME properties is essential in early drug discovery.[14][15] The following workflow outlines a standard approach for characterizing a novel compound like 2-Amino-6-fluoro-4(3h)-quinazolinone.

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study start New Chemical Entity (2-Amino-6-fluoro-4(3h)-quinazolinone) solubility Aqueous Solubility start->solubility permeability Permeability (e.g., PAMPA, Caco-2) solubility->permeability met_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->met_stability ppb Plasma Protein Binding met_stability->ppb cyp_inhibition CYP450 Inhibition ppb->cyp_inhibition decision1 Favorable In Vitro Profile? cyp_inhibition->decision1 pk_study Single-Dose PK in Rodents (e.g., Rat, Mouse) decision1->pk_study Yes lead_opt Lead Optimization decision1->lead_opt No bioanalysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->bioanalysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_parameters decision2 Acceptable PK Profile? pk_parameters->decision2 decision2->lead_opt No candidate Candidate Selection decision2->candidate Yes lead_opt->start

Caption: A typical workflow for pharmacokinetic characterization of a new chemical entity.

Detailed Experimental Protocols

The following are generalized protocols for key pharmacokinetic assays. Researchers should optimize these based on the specific properties of their compound and available equipment.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.[11][16]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)[17]

  • 0.1 M Phosphate buffer (pH 7.4)[17]

  • NADPH regenerating system (or 1 mM NADPH solution)[11]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[17]

  • Acetonitrile with an internal standard for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Working Solutions:

    • Dilute the test compound and positive controls in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[18]

    • Prepare a microsomal protein solution (e.g., 0.5 mg/mL) in phosphate buffer.[11]

  • Pre-incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding pre-warmed NADPH solution to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the respective wells.[11] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of a compound that is bound to plasma proteins, which is crucial for understanding its distribution and availability.[8][9]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Incubator with shaking capability

  • Acetonitrile with an internal standard

  • 96-well collection plates

  • LC-MS/MS system

Procedure:

  • Prepare Samples:

    • Spike the test compound into human plasma to a final concentration (e.g., 1-10 µM). The final DMSO concentration should be low (<0.5%).[19]

  • Set up RED Device:

    • Add the plasma containing the test compound to the plasma chamber of the RED device insert.[9]

    • Add PBS to the buffer chamber of the device.[9]

  • Incubation:

    • Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[8][10]

  • Sample Collection:

    • After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Protein Precipitation:

    • To ensure accurate comparison during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate the proteins in both sets of samples by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatants by LC-MS/MS to determine the concentration of the compound in both the plasma and buffer chambers.

  • Data Analysis:

    • The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100.

Protocol: In Vivo Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the basic pharmacokinetic parameters of a compound after a single administration in an animal model.[20][21]

Materials:

  • Test compound formulated in a suitable vehicle

  • Rodent species (e.g., Sprague-Dawley rats or CD-1 mice)

  • Dosing equipment (e.g., oral gavage needles, syringes for intravenous injection)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer the test compound to a cohort of animals at a specific dose via the desired route (e.g., oral gavage or intravenous bolus).

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood samples immediately to obtain plasma by centrifugation.

  • Sample Storage and Bioanalysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • Cl (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • If both intravenous and oral routes are tested, oral bioavailability (F%) can be calculated.

Summary of Pharmacokinetic Data for Related Compounds

While specific data for 2-Amino-6-fluoro-4(3h)-quinazolinone is unavailable, the following table summarizes relevant findings for a parent 2-aminoquinazolin-4(3H)-one derivative from the literature to provide a comparative context.[6]

Compound IDStructure ModificationIn Vivo Exposure (Rat)Key Observation
1 Parent ScaffoldLow Cmax and AUCPoor in vivo pharmacokinetic properties attributed to planarity.[6]
2b N-acetylated derivativeAUC24h = 41.57 μg∙h/mLN-acetylation significantly improved in vivo exposure.[6]

Conclusion

The pharmacokinetic profile of 2-Amino-6-fluoro-4(3h)-quinazolinone is a critical determinant of its potential as a therapeutic agent. Based on the structure and data from related analogs, researchers should anticipate potential challenges related to solubility and metabolic stability. The strategic introduction of the fluorine atom may serve to block a potential metabolic hotspot, but a comprehensive experimental evaluation is paramount. The workflow and protocols outlined in this guide provide a robust framework for characterizing the ADME properties of this and other novel quinazolinone derivatives. By integrating in vitro and in vivo studies early in the drug discovery process, researchers can identify compounds with favorable pharmacokinetic profiles, thereby increasing the probability of successful clinical development.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • ResearchGate. (n.d.). Fluoro Substitution of Carcinogenic Aromatic Hydrocarbons: Models for Understanding Mechanisms of Metabolic Activation and of Oxygen Transfer Catalyzed by Cytochrome P450 | Request PDF.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • QPS. (n.d.). Plasma Protein Binding.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. [Link]

  • ACS Publications. (2016, March 4). Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity | Journal of Medicinal Chemistry.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives.
  • ResearchGate. (n.d.). Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules | Request PDF.
  • ScienceDirect. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t.
  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.
  • National Center for Biotechnology Information. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Scientific Research Publishing. (2015, December 25). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Retrieved from Scientific Research Publishing website.
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • MDPI. (2023, April 23). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp.
  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • National Center for Biotechnology Information. (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ScienceDirect. (2025, October 10). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance.
  • ACS Publications. (2021, March 12). Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV | Journal of Medicinal Chemistry.
  • RSC Publishing. (n.d.). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development and Quantification of 2-Amino-6-fluoro-4(3H)-quinazolinone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates Executive Summary & Scientific Rationale 2-Amino-6-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates

Executive Summary & Scientific Rationale

2-Amino-6-fluoro-4(3H)-quinazolinone is a highly versatile fluorinated heterocyclic scaffold, frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and advanced antimicrobial agents[1]. Accurate quantification of this compound is critical during API synthesis, reaction monitoring, and stability testing.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties. Rather than relying on trial and error, this guide details a causality-driven, self-validating method development strategy grounded in the latest [2].

Physicochemical Profiling & Causality in Method Design

To design a method that resists baseline drift and peak distortion, we must analyze the molecule's structural features:

  • Amphoteric Nature & Silanol Interactions: The molecule possesses a basic primary amine (-NH₂) at the C2 position and an acidic lactam/amide proton at the N3 position. Basic nitrogen atoms can undergo secondary interactions with residual silanol groups on the silica backbone of the stationary phase, leading to severe peak tailing[3].

    • Causality-Driven Choice: We utilize a high-purity, base-deactivated (end-capped) C18 column.

  • Ionization Control via pH: The highly electronegative fluorine atom at C6 withdraws electron density, subtly altering the pKa of the adjacent aromatic system.

    • Causality-Driven Choice: Operating at an acidic pH (~3.0) using 0.1% Trifluoroacetic acid (TFA) fully protonates the C2-amine. While this increases polarity, it locks the molecule into a single, predictable ionization state, guaranteeing reproducible retention times and sharp peak shapes.

  • Chromophore & Detection: The extensive conjugated aromatic system provides strong UV absorbance. Quinazolinone derivatives typically exhibit a primary absorption band in the 240–300 nm range[3].

    • Causality-Driven Choice: Detection is set to 254 nm to maximize the signal-to-noise ratio while avoiding the low-wavelength noise associated with organic modifiers.

Ionization Analyte 2-Amino-6-fluoro-4(3H)-quinazolinone Amphoteric Scaffold Acidic Acidic Mobile Phase (pH ~3.0) Protonated C2-Amine (-NH3+) Analyte->Acidic Neutral Neutral Mobile Phase (pH ~7.0) Un-ionized / Mixed State Analyte->Neutral Basic Basic Mobile Phase (pH >9.0) Deprotonated N3-Lactam Analyte->Basic Result1 Optimal: Sharp Peaks, Predictable Retention Acidic->Result1 Result2 Sub-optimal: Peak Tailing, Poor Solubility Neutral->Result2 Result3 Avoid: Silica Degradation, Retention Shifts Basic->Result3

Fig 1. Causality of mobile phase pH on analyte ionization and chromatographic behavior.

Experimental Protocols & Method Parameters

Chromatographic Conditions

To ensure adequate separation from synthetic impurities while maintaining a rapid analysis time, a gradient elution strategy is employed. Acetonitrile (ACN) is selected as the organic modifier due to its lower viscosity and superior elution strength for rigid aromatic systems compared to methanol[4].

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)
0.01.09010
2.01.09010
10.01.04060
12.01.01090
14.01.01090
14.11.09010
20.01.09010

General Method Parameters:

  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention thermodynamics).

  • Detection: UV at 254 nm (Diode Array Detector recommended for peak purity analysis).

  • Injection Volume: 10 µL.

  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient conditions to prevent solvent-induced peak distortion)[3].

The Self-Validating Workflow

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system , meaning it inherently checks its own validity during execution through System Suitability Testing (SST) and bracketing standards.

Workflow A 1. Analyte Profiling 2-Amino-6-fluoro-4(3H)-quinazolinone B 2. Column Selection Base-Deactivated C18 A->B C 3. Mobile Phase Optimization pH 3.0 Buffer / Acetonitrile A->C D 4. Gradient Design Resolution & Elution Control B->D C->D E 5. Self-Validating Protocol System Suitability Testing (SST) D->E F 6. ICH Q2(R2) Validation Accuracy, Precision, Linearity E->F

Fig 2. Logical workflow for HPLC method development and lifecycle validation.

Step-by-Step Execution Sequence
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. Prepare Mobile Phase B (100% ACN) similarly. Causality: Filtration removes particulates that cause pump seal wear and pressure spikes.

  • Sample Preparation: Dissolve 10.0 mg of 2-Amino-6-fluoro-4(3H)-quinazolinone reference standard in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

  • Equilibration: Purge the system and equilibrate the column at initial conditions (90% A / 10% B) for at least 15 column volumes until the baseline is stable.

  • Injection Sequence Design (Self-Validation Mechanism):

    • Injection 1-2:Blank (Diluent) — Verifies absence of carryover and baseline artifacts.

    • Injection 3-8:SST Standard (50 µg/mL, n=6) — Establishes system precision. The sequence must halt if SST criteria (Table 2) are not met.

    • Injection 9:Blank — Confirms no carryover from the SST standard.

    • Injection 10-19:Unknown Samples (Max 10 injections).

    • Injection 20:Bracketing Standard — Verifies that detector response has not drifted during sample analysis. Response must be within ±2.0% of the initial SST average.

Table 2: System Suitability Testing (SST) Acceptance Criteria

ParameterAcceptance CriterionCausality / Rationale
Retention Time (RT) %RSD≤ 1.0% (n=6)Ensures pump delivery accuracy and mobile phase stability.
Peak Area %RSD≤ 2.0% (n=6)Confirms autosampler precision and detector lamp stability.
Tailing Factor ( Tf​ )≤ 1.5Verifies suppression of secondary silanol interactions.
Theoretical Plates (N)≥ 2000Indicates column efficiency and optimal mass transfer kinetics.

Method Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," it must be validated according to the [2],[5]. The recent Q2(R2) revision emphasizes a lifecycle approach and robust reportable ranges.

Validation Parameters & Methodologies
  • Specificity: Demonstrated by injecting the analyte spiked with known synthetic impurities or degradation products (e.g., acid/base hydrolysis, oxidative stress using 3% H₂O₂). The peak purity angle must be less than the purity threshold across the analyte peak using a Diode Array Detector (DAD).

  • Linearity & Range: Prepare a minimum of five concentration levels spanning 50% to 150% of the target concentration (e.g., 25 µg/mL to 75 µg/mL). Plot peak area versus concentration and evaluate the correlation coefficient ( R2 ), y-intercept, and slope.

  • Accuracy (Recovery): Spike known amounts of 2-Amino-6-fluoro-4(3H)-quinazolinone into a synthetic matrix or blank diluent at three levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability & Intermediate Precision): Perform six replicate injections of the 100% test concentration on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).

  • Limit of Detection (LOD) & Quantitation (LOQ): Determined based on the signal-to-noise (S/N) ratio approach. LOD is established at S/N ≥ 3:1, and LOQ at S/N ≥ 10:1[6].

Table 3: Representative ICH Q2(R2) Validation Summary Data

Validation ParameterEvaluated Range / ResultAcceptance Criteria
Linearity Range1.0 - 100 µg/mL R2 ≥ 0.999, Residuals randomly distributed
Limit of Detection (LOD)0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ)0.50 µg/mLS/N ≥ 10, Precision RSD ≤ 5.0%
Accuracy (Recovery)99.1% - 100.8%98.0% - 102.0% recovery
Method Precision0.85% RSD (n=6)RSD ≤ 2.0%
RobustnessFlow rate ±0.1 mL/min, Temp ±5°CSystem Suitability Criteria met

Conclusion

The quantification of 2-Amino-6-fluoro-4(3H)-quinazolinone requires careful management of its amphoteric functional groups. By leveraging an end-capped C18 stationary phase, strictly controlling the mobile phase pH to 3.0, and implementing a self-validating injection sequence, analytical scientists can achieve highly reproducible, ICH-compliant data. This method provides a reliable foundation for both routine quality control and advanced pharmacokinetic profiling of quinazolinone derivatives.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

Sources

Application

Application Note: 2-Amino-6-fluoro-4(3H)-quinazolinone as a Privileged Synthetic Intermediate in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic methodologies, and downstream applications in medicinal chemistry. Executive Summary an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic methodologies, and downstream applications in medicinal chemistry.

Executive Summary and Mechanistic Rationale

The compound 2-Amino-6-fluoro-4(3H)-quinazolinone (CAS: 1378452-88-0) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. The quinazolinone core is a ubiquitous pharmacophore found in numerous FDA-approved drugs and clinical candidates. By incorporating a fluorine atom at the C6 position and an exocyclic amino group at the C2 position, this specific intermediate offers a unique triad of structural advantages:

  • C6-Fluorine Atom: The introduction of fluorine at the 6-position significantly modulates the physicochemical properties of the scaffold. It lowers the pKa of the adjacent ring protons, increases lipophilicity (enhancing membrane permeability), and blocks oxidative metabolism (e.g., by cytochrome P450 enzymes) at a highly susceptible aromatic position[2].

  • 2-Amino Group: The exocyclic amine serves as a critical functionalization handle. Although its nucleophilicity is dampened by resonance with the pyrimidinone core, under specific catalytic conditions, it can undergo acylation, alkylation, or Buchwald-Hartwig cross-coupling to extend the molecule into deep binding pockets[3].

  • 4(3H)-Quinazolinone Core: This bicyclic system acts as a rigid, planar scaffold capable of participating in bidentate hydrogen bonding (via the N3-H donor and C4=O acceptor), which is crucial for anchoring inhibitors into the ATP-binding sites of kinases[4].

These features make 2-amino-6-fluoro-4(3H)-quinazolinone a critical precursor for synthesizing Phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors for oncology, Type II NADH Dehydrogenase (NDH-2) inhibitors for tuberculosis, and PfATP4 targets for antimalarial therapies[2][3][4].

G Start 2-Amino-5-fluorobenzoic acid + Cyanamide Intermediate 2-Amino-6-fluoro-4(3H)-quinazolinone (CAS: 1378452-88-0) Start->Intermediate Cyclocondensation Feature1 C6-Fluorine: Metabolic Stability Intermediate->Feature1 Feature2 2-Amino Group: Functionalization Handle Intermediate->Feature2 Feature3 Quinazolinone Core: H-Bonding Scaffold Intermediate->Feature3 Drug1 PI3Kδ Inhibitors (Oncology/Immunology) Feature1->Drug1 Drug2 NDH-2 Inhibitors (Antitubercular) Feature1->Drug2 Drug3 Antimalarials (PfATP4 Targets) Feature1->Drug3 Feature2->Drug1 Feature2->Drug2 Feature2->Drug3 Feature3->Drug1 Feature3->Drug2 Feature3->Drug3

Workflow illustrating the structural translation of 2-Amino-6-fluoro-4(3H)-quinazolinone into drugs.

Primary Synthesis Protocol: 2-Amino-6-fluoro-4(3H)-quinazolinone

The most robust and scalable method for synthesizing this intermediate is the acid-catalyzed cyclocondensation of 2-amino-5-fluorobenzoic acid with cyanamide[5]. This protocol is designed to be self-validating, ensuring high purity and yield.

Experimental Methodology

Reagents Required:

  • 2-Amino-5-fluorobenzoic acid (1.0 equiv, starting material)

  • Cyanamide (NH₂CN) (1.5 equiv, cyclization reagent)

  • Concentrated Hydrochloric Acid (HCl, 37%) (Catalyst)

  • 1,4-Dioxane (Solvent)

  • Sodium Hydroxide (NaOH, 2M aqueous) (Neutralization)

Step-by-Step Procedure & Causality:

  • Preparation of the Reaction Mixture: Dissolve 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) in 100 mL of 1,4-dioxane in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Causality: 1,4-dioxane is selected as the solvent because it provides excellent solubility for the starting materials and has a boiling point (101 °C) ideal for the thermal requirements of the subsequent cyclization step.

  • Addition of Cyanamide and Acid Activation: Add cyanamide (4.06 g, 96.7 mmol) to the solution, followed by the dropwise addition of concentrated HCl (5.0 mL).

    • Causality: The addition of strong acid is critical. It protonates the nitrile nitrogen of cyanamide, rendering the carbon highly electrophilic. This facilitates the initial nucleophilic attack by the weakly nucleophilic aniline amine of the fluorobenzoic acid, forming a guanidinylbenzoic acid intermediate.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 6 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1).

    • Causality: The initial guanidinylation is relatively fast, but the subsequent intramolecular dehydrative cyclization (attack of the guanidine nitrogen on the carboxylic acid carbon to form the pyrimidinone ring) requires significant thermal energy to overcome the activation barrier and release water.

  • Precipitation and Neutralization: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water. Slowly add 2M NaOH under vigorous stirring until the pH reaches 7.0 - 7.5.

    • Causality: The product exists partially as a hydrochloride salt in the acidic medium. Neutralization converts it to the free base, which is highly insoluble in the aqueous dioxane mixture, driving the quantitative precipitation of the target compound.

  • Isolation and Purification: Filter the resulting white-to-pale-yellow precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 50 mL) and cold ethanol (20 mL). Dry the solid in a vacuum oven at 60 °C for 12 hours.

    • Causality: Washing with cold ethanol removes unreacted cyanamide and trace organic impurities without significantly dissolving the product.

Analytical Validation Data

To ensure the integrity of the synthesized batch, validate against the parameters in Table 1 .

Table 1: Expected Analytical Characterization Data

Analytical TechniqueExpected Result / Signal Assignment
LC-MS (ESI+) m/z calculated for C₈H₇FN₃O [M+H]⁺: 180.06; Found: 180.1
¹H NMR (400 MHz, DMSO-d₆) δ 11.20 (br s, 1H, N3-H ), 7.62 (dd, J = 8.8, 3.0 Hz, 1H, Ar-H ), 7.48 (td, J = 8.8, 3.0 Hz, 1H, Ar-H ), 7.22 (dd, J = 8.8, 4.8 Hz, 1H, Ar-H ), 6.85 (br s, 2H, C2-NH₂ )
¹⁹F NMR (376 MHz, DMSO-d₆) δ -118.5 (s, 1F, Ar-F )
FT-IR (ATR, cm⁻¹) 3350, 3180 (N-H stretch), 1685 (C=O stretch, amide I), 1630 (C=N stretch)

Downstream Application: Synthesis of PI3Kδ Inhibitors

The phosphatidylinositol 3-kinase delta (PI3Kδ) pathway is a critical driver of leukocyte proliferation and survival. Hyperactivation of this pathway is a hallmark of various hematologic malignancies (e.g., chronic lymphocytic leukemia)[4]. 2-Amino-6-fluoro-4(3H)-quinazolinone serves as a core scaffold that competitively binds to the ATP-binding pocket of the PI3Kδ catalytic domain.

PI3K RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (p110δ/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Pathway AKT->mTOR Activates CellGrowth Leukocyte Proliferation & Survival mTOR->CellGrowth Promotes Inhibitor Quinazolinone-based PI3Kδ Inhibitor Inhibitor->PI3K ATP-competitive Inhibition

Diagram illustrating the PI3Kδ signaling cascade and the targeted intervention point.

Protocol 2: Derivatization via C2-Amino Acylation

To build extended PI3Kδ inhibitors, the C2-amino group must be functionalized. Because this amine is poorly nucleophilic, standard acylation conditions often fail. The following protocol utilizes nucleophilic catalysis to overcome this barrier.

Step-by-Step Procedure:

  • System Preparation: In an oven-dried, argon-purged Schlenk flask, suspend 2-amino-6-fluoro-4(3H)-quinazolinone (1.0 equiv) in anhydrous pyridine (0.2 M concentration).

    • Causality: Anhydrous conditions are mandatory to prevent the rapid hydrolysis of the electrophilic acyl chloride. Pyridine acts as both the solvent and the primary acid scavenger.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.2 equiv).

    • Causality: The 2-amino group is deactivated by resonance with the quinazolinone carbonyl. DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive, charged N-acylpyridinium intermediate that readily transfers the acyl group to the deactivated amine.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the desired substituted acyl chloride (e.g., 2-(chloromethyl)benzoyl chloride) (1.2 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and prevents di-acylation or side reactions at the N3 position.

  • Reaction Maturation and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by adding saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Impact of the C6-Fluorine Substitution

The inclusion of the fluorine atom in this intermediate is not arbitrary. As shown in Table 2 , the fluorinated scaffold drastically improves the pharmacological profile of the resulting downstream inhibitors compared to their des-fluoro analogs[2][4].

Table 2: Comparative Pharmacological Impact of C6-Fluorination in Quinazolinone Inhibitors

ParameterUnsubstituted Quinazolinone6-Fluoro-QuinazolinoneRationale for Shift
PI3Kδ IC₅₀ (nM) ~ 125 nM~ 15 nM Fluorine enhances hydrophobic interactions within the deep ATP-binding pocket.
Microsomal Half-life (T₁/₂) 22 minutes> 120 minutes Fluorine blocks CYP450-mediated aromatic hydroxylation at the C6 position.
LogD (pH 7.4) 1.82.4 Increased lipophilicity improves cellular membrane permeability.

References

  • Chemsrc. (2024). 2-Amino-6-fluoro-4(3h)-quinazolinone CAS 1378452-88-0. Retrieved from[Link]

  • Molaid. (2024). 2-amino-6-fluoroquinazolin-4-ol - CAS 1378452-88-0. Retrieved from [Link]

  • National Institutes of Health (NIH). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis. Retrieved from [Link]

  • ACS Publications. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Retrieved from [Link]

  • Google Patents.USRE44638E1 - Quinazolinones as inhibitors of human phosphatidylinositol 3-kinase delta.
  • ResearchGate. Synthesis of 2-amino-4(3H)-quinazolinones. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Formulation of 2-Amino-6-fluoro-4(3h)-quinazolinone

Introduction: Navigating the Formulation Challenges of a Promising Quinazolinone Derivative The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Promising Quinazolinone Derivative

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 2-Amino-6-fluoro-4(3h)-quinazolinone is a member of this versatile class of heterocyclic compounds, and its therapeutic potential is an area of active investigation. However, like many quinazolinone derivatives, this compound is anticipated to exhibit poor aqueous solubility due to its rigid, fused heterocyclic ring system and lipophilic nature.[3] This low solubility presents a significant hurdle to achieving adequate oral bioavailability, which can limit its therapeutic efficacy.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of strategic approaches to formulate 2-Amino-6-fluoro-4(3h)-quinazolinone for effective drug delivery. We will delve into the underlying principles of various formulation strategies and provide detailed protocols for their implementation and characterization. The focus will be on techniques suitable for enhancing the solubility and dissolution rate of poorly water-soluble drugs, a characteristic typical of this compound class.

Physicochemical Profile and Formulation Challenges

Predicted Physicochemical Properties:

PropertyPredicted Value/ClassificationImplication for Formulation
Aqueous Solubility Very LowDissolution rate-limited absorption, poor bioavailability.
LogP High (estimated)Lipophilic nature, indicating a preference for non-aqueous environments.
pKa Weakly basic and weakly acidic functionalitiesPotential for pH-dependent solubility, although likely to remain low across the physiological pH range.
Biopharmaceutics Classification System (BCS) Likely Class IIHigh permeability, low solubility. The primary focus of formulation should be on enhancing solubility and dissolution.[5][6]

The primary challenge in formulating 2-Amino-6-fluoro-4(3h)-quinazolinone is overcoming its poor aqueous solubility to ensure an adequate concentration of the drug is available for absorption in the gastrointestinal tract.[4] The following sections will detail several proven strategies to address this challenge.

Formulation Strategies and Protocols

The choice of formulation strategy will depend on a variety of factors, including the desired dosage form, the required dose, and the specific physicochemical properties of the drug, which should be experimentally determined as a first step. Here, we present four robust strategies with detailed protocols.

Nanosuspension for Enhanced Dissolution Velocity

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers.[3] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in dissolution velocity.[7]

Causality Behind Experimental Choices: This top-down approach (high-pressure homogenization) is chosen for its scalability and efficiency in producing uniform nanoparticles. The selection of a stabilizer is critical to prevent particle agglomeration (Ostwald ripening). A combination of a polymeric stabilizer (e.g., HPMC) and a surfactant (e.g., Polysorbate 80) often provides robust stabilization through both steric and electrostatic mechanisms.

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)

Materials:

  • 2-Amino-6-fluoro-4(3h)-quinazolinone

  • Hydroxypropyl methylcellulose (HPMC) E5

  • Polysorbate 80 (Tween® 80)

  • Purified water

Equipment:

  • High-shear mixer

  • High-pressure homogenizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Preparation of the Stabilizer Solution: Prepare a 2% (w/v) aqueous solution of HPMC E5 and a 0.5% (w/v) aqueous solution of Polysorbate 80. Mix them in a 1:1 ratio.

  • Pre-suspension: Disperse 1% (w/v) of 2-Amino-6-fluoro-4(3h)-quinazolinone in the stabilizer solution using a high-shear mixer at 5000 rpm for 30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pre-mill the suspension by passing it through the high-pressure homogenizer for 5 cycles at 500 bar.[8]

    • Increase the pressure to 1500 bar and homogenize for 20-30 cycles.[9]

    • Monitor the particle size distribution at regular intervals until a desired mean particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential of the nanosuspension. A zeta potential of ±30 mV is generally considered indicative of a stable suspension.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).

    • Crystalline State: Analyze the solid state of the drug in the nanosuspension using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) after lyophilization to ensure the crystalline form is retained.[10]

Workflow for Nanosuspension Preparation

A 1. Prepare Stabilizer Solution (HPMC + Polysorbate 80 in Water) B 2. Prepare Pre-suspension (Drug in Stabilizer Solution) A->B Disperse Drug C 3. High-Pressure Homogenization (Pre-milling at 500 bar) B->C High-Shear Mixing D 4. Homogenization (1500 bar, 20-30 cycles) C->D Increase Pressure E 5. Characterization (Particle Size, Zeta Potential, etc.) D->E Final Nanosuspension

Caption: Workflow for Nanosuspension Preparation by HPH.

Amorphous Solid Dispersion (ASD) for Enhanced Solubility

Amorphous solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The amorphous form of a drug has a higher free energy and thus higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.[11]

Causality Behind Experimental Choices: Spray drying is a common and scalable method for producing ASDs.[3] The rapid evaporation of the solvent "freezes" the drug in its amorphous state within the polymer matrix. The choice of polymer is crucial; it must be miscible with the drug and capable of inhibiting its recrystallization both in the solid state and during dissolution. Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) is often a good candidate due to its ability to form stable ASDs with a wide range of drugs.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

Materials:

  • 2-Amino-6-fluoro-4(3h)-quinazolinone

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA 64, e.g., Kollidon® VA 64)

  • Methanol

  • Dichloromethane

Equipment:

  • Spray dryer

  • Magnetic stirrer

  • Differential Scanning Calorimetry (DSC)

  • X-ray Powder Diffraction (XRPD)

Procedure:

  • Solution Preparation: Prepare a 10% (w/v) solution of the drug and PVP-VA 64 in a 1:1 mixture of methanol and dichloromethane. A drug-to-polymer ratio of 1:3 (w/w) is a good starting point. Ensure complete dissolution.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer to a level that ensures rapid solvent evaporation without degrading the drug (e.g., 80-120°C).

    • Adjust the feed rate and atomization pressure to achieve a fine spray and an outlet temperature of around 50-60°C.[3]

    • Collect the dried powder from the cyclone separator.

  • Post-Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • Amorphicity: Confirm the amorphous nature of the drug in the ASD using DSC (absence of a melting endotherm) and XRPD (presence of a halo pattern and absence of sharp Bragg peaks).

    • Drug-Polymer Miscibility: A single glass transition temperature (Tg) in the DSC thermogram indicates a miscible system.

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the ASD to that of the pure crystalline drug.

Logical Flow of ASD Preparation

A 1. Co-dissolve Drug and Polymer in Solvent B 2. Atomize Solution in Spray Dryer A->B C 3. Rapid Solvent Evaporation B->C D 4. Collect Solid Dispersion Powder C->D E 5. Post-Drying (Vacuum Oven) D->E F 6. Characterize Amorphous State (DSC, XRPD) E->F

Caption: Process flow for creating Amorphous Solid Dispersions.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, these systems can form fine emulsions or micellar solutions, which facilitate drug solubilization and absorption.[12] Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent type of LBDDS.[13]

Causality Behind Experimental Choices: For a lipophilic drug like 2-Amino-6-fluoro-4(3h)-quinazolinone, LBDDS can maintain the drug in a solubilized state throughout its transit in the GI tract. The selection of oils, surfactants, and co-surfactants is based on the drug's solubility in these excipients and their ability to form stable emulsions upon dilution.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • 2-Amino-6-fluoro-4(3h)-quinazolinone

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

Equipment:

  • Vortex mixer

  • Water bath

  • Droplet size analyzer

Procedure:

  • Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various formulations with different ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of an emulsion.

  • Formulation Preparation:

    • Based on the phase diagram, select a ratio of oil, surfactant, and co-surfactant within the self-emulsifying region (e.g., 30% Capryol 90, 50% Kolliphor RH 40, 20% Transcutol HP).

    • Add the required amount of 2-Amino-6-fluoro-4(3h)-quinazolinone to the excipient mixture.

    • Gently heat the mixture in a water bath (40-50°C) and vortex until a clear, homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion after dilution in a relevant aqueous medium.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[14]

Causality Behind Experimental Choices: Freeze-drying is a gentle method for preparing solid cyclodextrin complexes, which minimizes thermal stress on the drug. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often chosen due to its high aqueous solubility and safety profile.

Protocol 4: Preparation of a Drug-Cyclodextrin Inclusion Complex by Freeze-Drying

Materials:

  • 2-Amino-6-fluoro-4(3h)-quinazolinone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

Equipment:

  • Magnetic stirrer

  • Freeze-dryer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Differential Scanning Calorimetry (DSC)

Procedure:

  • Complexation in Solution:

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).

    • Add an excess amount of 2-Amino-6-fluoro-4(3h)-quinazolinone to the HP-β-CD solution. A 1:1 molar ratio is a common starting point.

    • Stir the mixture at room temperature for 48-72 hours to allow for complex formation.

  • Isolation of the Complex:

    • Filter the suspension to remove the un-complexed drug.

    • Freeze the resulting clear solution at -80°C.

    • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.[15]

  • Characterization:

    • FTIR Spectroscopy: Compare the FTIR spectra of the complex, the pure drug, and HP-β-CD. Shifts in the characteristic peaks of the drug can indicate its inclusion within the cyclodextrin cavity.

    • DSC and XRPD: The disappearance or shifting of the drug's melting endotherm in the DSC thermogram and changes in the XRPD pattern are indicative of complex formation.

    • Phase Solubility Studies: Determine the stoichiometry of the complex and its stability constant by measuring the increase in drug solubility as a function of cyclodextrin concentration.

Conclusion

The successful delivery of 2-Amino-6-fluoro-4(3h)-quinazolinone is contingent upon overcoming its inherent poor aqueous solubility. The formulation strategies outlined in these application notes—nanosuspension, amorphous solid dispersion, lipid-based systems, and cyclodextrin complexation—offer robust and proven pathways to enhance its dissolution and bioavailability. The selection of the optimal strategy requires a thorough understanding of the drug's specific physicochemical properties and the desired product profile. The detailed protocols provided herein serve as a comprehensive guide for researchers to initiate formulation development and unlock the full therapeutic potential of this promising quinazolinone derivative.

References

  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. (n.d.). PubMed Central. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025). PubMed. Retrieved from [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Nanosuspension Formulation by High Pressure Homogenization (HPH). (n.d.). Scilit. Retrieved from [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. Retrieved from [Link]

  • Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development. (n.d.). SciSpace. Retrieved from [Link]

  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. (2006). PubMed. Retrieved from [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). Retrieved from [Link]

  • Hot Melt Extrusion Formulation & Manufacturing. (n.d.). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Production of Amorphous Solid Dispersions at Low Temperature by Electrostatic Spray Drying. (n.d.). Fluid Air. Retrieved from [Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. (2022). GSC Online Press. Retrieved from [Link]

  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. (n.d.). PubMed Central. Retrieved from [Link]

  • Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. (2025). Crystal Pharmatech Co., Ltd. Retrieved from [Link]

  • Different preparation and characterization techniques of lipid nanoparticle and its application as drug carrier. (2025). Society for Plant Research. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems. (n.d.). PubMed Central. Retrieved from [Link]

  • AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS. (n.d.). IJSDR. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems: Formulation and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparing Kaempferol Nanosuspension (KNS) using High Pressure Homogenization (HPH) technique. (n.d.). PubMed Central. Retrieved from [Link]

  • Advancing LNP Characterization for Drug Delivery: NeoVac. (2025). YouTube. Retrieved from [Link]

  • CA2946982A1 - Nystatin nanosuspension formulation using high pressure homogenisation. (n.d.). Google Patents.
  • AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS. (n.d.). IJSDR. Retrieved from [Link]

  • 4-{2-Amino-3-[5-Fluoro-2-(Methylamino)quinazolin-6-Yl]-4-Methylbenzoyl}-1-Methyl-2,5-Diphenyl-1,2-Dihydro-3h-Pyrazol-3-One | C33H27FN6O2 | CID 86583043. (n.d.). PubChem. Retrieved from [Link]

  • Preparation, Characterization and Dissolution Behaviour of Freeze Dried Complexes of Curcumin-Gamma Cyclodextrin | Journal of Pharmaceutical Research International. (2021). Retrieved from [Link]

  • US6884885B2 - Production of cyclodextrin complexes. (n.d.). Google Patents.
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PubMed Central. Retrieved from [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • Unc-0642 | C29H44F2N6O2 | CID 53315878. (n.d.). PubChem @ NIH. Retrieved from [Link]

  • 4(3h)-quinazolinone, 6-amino-2-difluoromethyl-3-(o-tolyl). (n.d.). PubChemLite. Retrieved from [Link]

  • DrugBank 6.0: the DrugBank Knowledgebase for 2024. (2024). PubMed. Retrieved from [Link]

  • 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814. (n.d.). PubChem. Retrieved from [Link]

  • (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde. (n.d.). Retrieved from [Link]

  • DrugBank. (2023). Database Commons. Retrieved from [Link]

  • 4(3h)-quinazolinone, 6-amino-2-fluoromethyl-3-(alpha,alpha,alpha-trifluoro-o-tolyl). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PubMed Central. Retrieved from [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. Retrieved from [Link]

  • DrugBank 6.0: the DrugBank Knowledgebase for 2024. (2023). ResearchGate. Retrieved from [Link]

  • 6-Aminoquinazoline | C8H7N3 | CID 589288. (n.d.). PubChem @ NIH. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 2-Amino-6-fluoro-4(3H)-quinazolinone Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals troubleshooting the construction of the 6-fluoro-quinazolinone core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals troubleshooting the construction of the 6-fluoro-quinazolinone core. This specific N-heterocyclic scaffold is a critical pharmacophore in kinase inhibitors, aldose reductase inhibitors, and antihypertensive agents.

While alternative routes exist—such as the palladium-catalyzed isocyanide insertion of isatoic anhydrides () or intramolecular Friedel-Crafts cyclizations ()—the most highly utilized and scalable method remains the Copper-Catalyzed Ullmann-Type Cross-Coupling of 2-bromo-5-fluorobenzoic acid with guanidine (). However, this route is notoriously sensitive to trace moisture, atmospheric oxygen, and workup pH.

Mechanistic Insights & Reaction Pathway

To troubleshoot effectively, one must understand the causality of the reaction. The transformation relies on a Cu(I)-mediated oxidative addition into the C-Br bond, followed by ligand exchange with a deprotonated guanidine intermediate, and subsequent reductive elimination. The final step is a thermodynamically driven intramolecular condensation that closes the pyrimidine ring.

Mechanism SM 2-Bromo-5-fluorobenzoic acid + Guanidine HCl Base Cs2CO3 Deprotonation (Active Nucleophile Formation) SM->Base DMF, 110 °C OxAdd Cu(I) Oxidative Addition (C-Br Activation) Base->OxAdd CuI Catalyst RedElim Reductive Elimination (C-N Bond Formation) OxAdd->RedElim Ligand Exchange Cycl Intramolecular Cyclization (-H2O) RedElim->Cycl Heat Prod 2-Amino-6-fluoro- 4(3H)-quinazolinone Cycl->Prod pH Neutralization

Fig 1: Cu-catalyzed mechanistic pathway for 2-amino-6-fluoro-4(3H)-quinazolinone synthesis.

Troubleshooting FAQs: Overcoming Synthetic Bottlenecks

Q1: My conversion stalls at 40-50% even after 40 hours of heating. How can I drive the reaction to completion? Causality & Solution: The stalling is almost always caused by catalyst deactivation. Cu(I) is highly susceptible to oxidation into catalytically inactive Cu(II) by trace atmospheric oxygen. Furthermore, guanidine is a strong chelator that can sequester the copper catalyst if the base is insufficient. Actionable fix: Ensure strictly anaerobic conditions by sparging your DMF with Argon for 30 minutes prior to use. If your reaction mixture turns distinctively blue or green, your Cu(I) has oxidized. Maintain a positive nitrogen/argon blanket throughout the 40-hour thermocycling.

Q2: I am observing significant amounts of side products, including a dimethylamine-substituted adduct. What is going wrong? Causality & Solution: Guanidine hydrochloride is highly hygroscopic. If the reagents are not rigorously dried, trace water will hydrolyze the DMF solvent at 110 °C into dimethylamine and formic acid. Dimethylamine acts as a potent competing nucleophile. Because the 5-fluoro substituent is para to the electron-withdrawing carboxylate, the ring is activated toward Nucleophilic Aromatic Substitution (SNAr), leading to hydrodefluorination or dimethylamine substitution. Actionable fix: Store guanidine HCl and Cs₂CO₃ in a desiccator. Flame-dry your reaction flask. Do not exceed 110 °C, as higher temperatures exponentially increase DMF hydrolysis rates.

Q3: Why must I use Cesium Carbonate (Cs₂CO₃)? Can I substitute it with Potassium Carbonate (K₂CO₃) to save costs? Causality & Solution: No. As demonstrated in the foundational protocol by , substituting Cs₂CO₃ with K₂CO₃ drops the yield from 85% to ~45%. The larger ionic radius of the cesium cation (167 pm vs. 138 pm for potassium) creates a much "looser" ion pair with the carboxylate and guanidinate intermediates in DMF. This loose ion pairing significantly increases the nucleophilicity of the intermediates, which is required to overcome the activation energy barrier of the ligand exchange step.

Q4: The LC-MS shows 100% conversion, but my isolated yield is terrible (<30%). The product won't extract into organic solvents. How do I isolate it? Causality & Solution: 2-Amino-6-fluoro-4(3H)-quinazolinone is highly polar and amphoteric. The pKa of the N3 proton in the quinazolinone ring is approximately 8.5, while the 2-amino group can be protonated at low pH. Under the basic reaction conditions, the product exists as a highly water-soluble cesium salt. Standard liquid-liquid extraction will fail. Actionable fix: Do not extract. Instead, dilute the cooled DMF mixture with water and carefully titrate with 1M HCl to exactly pH 6.0–6.5 . This is the isoelectric point where the molecule exists in its neutral lactam form, minimizing solubility and forcing precipitation.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the quantitative impact of varying reaction parameters on the yield of the 6-fluoro-quinazolinone core, validating the necessity of the optimized conditions.

ConditionCatalystBase (4 eq)SolventTemp (°C)Time (h)Yield (%)Diagnostic Observation
Optimized CuI (20 mol%) Cs₂CO₃ DMF 110 40 85% Clean conversion, pale brown mixture.
Base VariantCuI (20 mol%)K₂CO₃DMF1104045%Incomplete reaction; tight ion pairing.
Solvent VariantCuI (20 mol%)Cs₂CO₃DMSO1104052%High side-product formation (SNAr).
Temp VariantCuI (20 mol%)Cs₂CO₃DMF1302460%Significant defluorination observed.
Catalyst VariantNoneCs₂CO₃DMF110400%Complete recovery of starting material.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation checkpoints are met.

Reagents Required:
  • 2-Bromo-5-fluorobenzoic acid (1.0 mmol)

  • Guanidine hydrochloride (2.0 mmol, rigorously dried)

  • Copper(I) iodide (0.2 mmol, 20 mol%)

  • Cesium carbonate (4.0 mmol, rigorously dried)

  • Anhydrous DMF (6.0 mL, Ar-sparged)

Workflow Prep 1. Reagent Prep Dry Cs2CO3, Degas DMF React 2. Reaction Setup CuI + SMs + N2 Blanket Prep->React Heat 3. Thermocycling 110 °C for 40 hours React->Heat Quench 4. Quench & pH Add H2O, 1M HCl to pH 6.5 Heat->Quench Isolate 5. Isolation Filter & Cold Wash Quench->Isolate

Fig 2: Step-by-step experimental workflow and isolation protocol for the optimized synthesis.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen.

  • Reagent Charging: Add 2-bromo-5-fluorobenzoic acid (1.0 mmol), guanidine hydrochloride (2.0 mmol), CuI (0.2 mmol), and Cs₂CO₃ (4.0 mmol) to the flask.

  • Solvent Addition: Inject 6.0 mL of anhydrous, degassed DMF via syringe.

    • Validation Checkpoint: The mixture should appear as a pale, heterogeneous suspension. If it immediately turns bright green, your CuI is contaminated with Cu(II).

  • Thermocycling: Immerse the flask in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) under a continuous Nitrogen atmosphere for 40 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (UV active) should disappear, replaced by a highly polar baseline-adjacent spot.

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 15 mL of deionized water. The solution will be highly basic (pH > 10).

  • pH-Driven Isolation: Place the flask in an ice bath. Dropwise, add 1M HCl while continuously monitoring with a calibrated pH meter. Stop exactly at pH 6.0 - 6.5 .

    • Validation Checkpoint: A dense, off-white to pale yellow precipitate will crash out of the solution as the isoelectric point is reached.

  • Filtration: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake sequentially with ice-cold water (3 x 10 mL) to remove cesium salts, followed by ice-cold ethanol (1 x 5 mL) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 60 °C for 12 hours to afford the pure 2-amino-6-fluoro-4(3H)-quinazolinone.

References

  • Huang, X., Yang, H., Fu, H., Qiao, R., & Zhao, Y. (2009). Efficient Copper-Catalyzed Synthesis of 2-Amino-4(3H)-quinazolinone and 2-Aminoquinazoline Derivatives. Synthesis, 2009(16), 2679-2688.[Link]

  • Ji, F., Lv, M., Yi, W., & Cai, C. (2014). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. Organic & Biomolecular Chemistry, 12(40), 7922-7926.[Link]

  • Zeghida, W., Debray, J., Chierici, S., & Dumy, P. (2008). Concise Synthesis of 2-Amino-4(3H)-quinazolinones from Simple (Hetero)aromatic Amines. The Journal of Organic Chemistry, 73(6), 2473-2475.[Link]

Optimization

purification techniques for 2-Amino-6-fluoro-4(3h)-quinazolinone impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purify...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 2-Amino-6-fluoro-4(3H)-quinazolinone .

The presence of the highly electronegative fluorine atom at the 6-position significantly alters the electron density of the quinazolinone core. This modification increases the acidity of the N3 proton and shifts the lactam-lactim tautomeric equilibrium, directly impacting the compound's solubility, hydrogen-bonding capacity, and chromatographic behavior[3]. Understanding these mechanistic nuances is critical for designing a self-validating purification workflow.

Mechanistic Pathway & Impurity Profiling

Before troubleshooting, we must understand the origin of the impurities. The synthesis typically involves the cyclocondensation of 5-fluoroanthranilic acid with a cyclizing agent (e.g., cyanamide or chloroformamidine) [4].

SynthesisPathway SM 5-Fluoroanthranilic Acid (Starting Material) Intermediate Condensation Intermediate SM->Intermediate Reagent Cyanamide / Urea (Cyclization Agent) Reagent->Intermediate Target 2-Amino-6-fluoro- 4(3H)-quinazolinone (Target Product) Intermediate->Target Cyclization Imp2 Unreacted SM (Acidic Impurity) Intermediate->Imp2 Incomplete Rxn Imp1 6-Fluoroquinazoline- 2,4(1H,3H)-dione (Hydrolysis Impurity) Target->Imp1 Hydrolysis (H2O/H+)

Fig 1. Synthesis and degradation pathway of 2-Amino-6-fluoro-4(3H)-quinazolinone.

Table 1: Quantitative Impurity Profiling
Impurity / CompoundOriginpKa CharacteristicsChromatographic Behavior (Rf)*
2-Amino-6-fluoro-4(3H)-quinazolinone Target ProductWeakly basic (2-NH2), Acidic (N3-H)0.40 (Sharp band with TEA)
5-Fluoroanthranilic acid Unreacted SMStrongly acidic (-COOH)0.15 (Streaks heavily)
6-Fluoroquinazoline-2,4(1H,3H)-dione Hydrolysis/DegradationDual acidic protons (N1-H, N3-H)0.50 (Elutes faster than target)

*Rf values based on a Dichloromethane:Methanol:Triethylamine (95:4:1) solvent system.

Troubleshooting FAQs

Q1: My crude product "oils out" during recrystallization instead of forming distinct crystals. How do I fix this? A1: "Oiling out" occurs when the melting point of the crude mixture is depressed below the boiling point of your recrystallization solvent due to a high impurity load, or when the compound precipitates as a supercooled liquid [1]. Causality & Solution: The 6-fluoro substitution makes the compound highly crystalline when pure, but residual 5-fluoroanthranilic acid disrupts the lattice. Switch to a solvent pair (e.g., DMF/Water or Ethanol/Water). Dissolve the crude in a minimal amount of hot Ethanol, then add Water dropwise just until turbidity appears. Allow it to cool slowly to room temperature before applying an ice bath.

Q2: How can I selectively remove the unreacted 5-fluoroanthranilic acid without losing my target product? A2: Exploit the pKa differential. 5-fluoroanthranilic acid contains a free carboxylic acid (pKa ~2.5), whereas your target quinazolinone is only weakly acidic at the N3 position (pKa ~9.0) and weakly basic at the 2-amino group. Causality & Solution: Perform an acid-base extraction. Dissolve the crude mixture in Ethyl Acetate and wash with saturated aqueous Sodium Bicarbonate (NaHCO3, pH ~8.3). The bicarbonate will selectively deprotonate the carboxylic acid, driving the impurity into the aqueous layer while the target quinazolinone remains in the organic layer.

Q3: During column chromatography, the target compound streaks severely down the column, resulting in poor resolution. Why? A3: The quinazolinone core undergoes lactam-lactim tautomerism. The N3 proton and the C4 carbonyl act as strong hydrogen-bond donors and acceptors, causing irreversible adsorption to the acidic silanol groups on standard normal-phase silica gel [1]. Causality & Solution: You must mask the silica's active sites. Add 1% Triethylamine (TEA) to your mobile phase (e.g., DCM:MeOH). The TEA competitively binds to the silanol groups, suppressing secondary interactions and resulting in sharp, distinct elution bands.

Self-Validating Experimental Protocols

To ensure reproducible isolation, follow this logical decision tree and the subsequent step-by-step methodologies.

PurificationLogic Crude Crude Mixture (Target + Impurities) AcidBase Acid-Base Extraction (NaHCO3 Wash) Crude->AcidBase Check Does SM Impurity Remain? (TLC) AcidBase->Check Recryst Recrystallization (EtOH/H2O) Check->Recryst No Chroma Flash Chromatography (DCM:MeOH + 1% TEA) Check->Chroma Yes Pure Pure 2-Amino-6-fluoro- 4(3H)-quinazolinone Recryst->Pure Chroma->Pure

Fig 2. Decision tree for the purification of 2-Amino-6-fluoro-4(3H)-quinazolinone.

Protocol A: Acid-Base Extraction & Recrystallization (For >80% Initial Purity)

This protocol is self-validating: the disappearance of the yellow tint in the organic layer often visually confirms the removal of the anthranilic acid derivative.

  • Dissolution: Dissolve 5.0 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel. If solubility is poor, add up to 10% Tetrahydrofuran (THF).

  • Mild Basic Wash: Add 50 mL of saturated aqueous NaHCO3. Stopper and invert gently, venting frequently to release CO2 gas.

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer (which now contains the sodium salt of 5-fluoroanthranilic acid). Repeat the NaHCO3 wash two more times.

  • Brine Wash & Drying: Wash the organic layer with 50 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na2SO4 for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallization: Transfer the solid to an Erlenmeyer flask. Add boiling Ethanol dropwise until the solid just dissolves. Remove from heat and add Water dropwise until the solution becomes slightly cloudy. Allow to cool undisturbed to room temperature, then place in an ice bath for 30 minutes [2].

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Ethanol/Water (1:1), and dry in a vacuum oven at 50°C overnight.

Protocol B: Modified Flash Column Chromatography (For Complex Mixtures)

Use this when the hydrolysis product (dione) is present, as it cannot be removed via mild acid-base extraction due to similar pKa values [2].

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:4 ratio. Add 1% Triethylamine (TEA) by volume. Mix thoroughly.

  • Column Packing: Slurry-pack a glass column with silica gel (230-400 mesh) using the prepared mobile phase. Ensure the bed is uniform and free of air bubbles [1].

  • Dry Loading (Critical Step): Because 2-amino-6-fluoro-4(3H)-quinazolinone has poor solubility in DCM, dissolve the crude sample in a minimal amount of DMF or THF. Add silica gel (approx. 3x the mass of the crude) to the solution and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column bed.

  • Elution: Elute with the prepared mobile phase. Monitor fractions via TLC (UV 254 nm). The dione impurity will elute first, followed by the target 2-amino-6-fluoro-4(3H)-quinazolinone.

  • Recovery: Pool the fractions containing the pure target compound and concentrate. To remove residual TEA, co-evaporate the final solid twice with pure DCM or Toluene.

Quantitative Data: Solvent System Optimization

Table 2: Chromatographic Solvent Systems and Recovery Metrics
Solvent SystemTarget RfImpurity ResolutionYield RecoveryNotes / Causality
DCM:MeOH (95:5) 0.35Poor (Co-elution)< 50%Severe tailing due to unmasked silanol interactions.
DCM:MeOH:TEA (95:4:1) 0.40Excellent (ΔRf > 0.2)85 - 90%TEA masks acidic silica sites; sharp bands achieved.
EtOAc:Hexane (70:30) 0.15Moderate< 30%Target compound precipitates on the column due to low solubility.
Recrystallization (EtOH/H2O) N/AExcellent75 - 85%Highly scalable; selectively removes polar starting materials.

References

  • Technical Support Center: Purification of 6-Nitroquinazoline and Its Deriv
  • Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products Benchchem
  • Quinazolin-2,4-dione-Based Hydroxamic Acids as Selective Histone Deacetylase-6 Inhibitors for Treatment of Non-Small Cell Lung Cancer ACS Public
  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study PMC (PubMed Central)
Troubleshooting

reducing toxic byproducts in 2-Amino-6-fluoro-4(3h)-quinazolinone production

A Guide to Minimizing Toxic Byproducts and Optimizing Purity This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Toxic Byproducts and Optimizing Purity

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-Amino-6-fluoro-4(3H)-quinazolinone. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of this synthesis and achieve high purity, while minimizing the formation of toxic byproducts.

I. Understanding the Synthesis: Common Routes and Potential Pitfalls

The synthesis of 2-Amino-6-fluoro-4(3H)-quinazolinone typically proceeds through the cyclization of a 2-amino-5-fluorobenzoyl derivative with a one-carbon source. The two most common starting materials are 2-amino-5-fluorobenzoic acid and 2-amino-5-fluorobenzonitrile.

Route 1: From 2-Amino-5-fluorobenzoic Acid

This route often involves the reaction of 2-amino-5-fluorobenzoic acid with a nitrogen-containing reagent like cyanamide or formamide, often at elevated temperatures. A classic example is a modification of the Niementowski reaction.

Reaction Scheme:

start 2-Amino-5-fluorobenzoic Acid reagent + Cyanamide (H2NCN) or Formamide (HCONH2) start->reagent conditions Heat (e.g., >150°C) (Niementowski Reaction) reagent->conditions product 2-Amino-6-fluoro-4(3H)-quinazolinone conditions->product Desired Reaction byproduct1 Unreacted Starting Material conditions->byproduct1 Potential Side Reaction byproduct2 Dimerization Products conditions->byproduct2 Potential Side Reaction byproduct3 Incomplete Cyclization Intermediates conditions->byproduct3 Potential Side Reaction

Caption: Synthesis from 2-amino-5-fluorobenzoic acid.

Route 2: From 2-Amino-5-fluorobenzonitrile

This alternative route involves the cyclization of 2-amino-5-fluorobenzonitrile, often in the presence of a reagent that provides the carbonyl carbon and the N3-H of the quinazolinone ring. This method can sometimes offer milder reaction conditions compared to the high-temperature Niementowski synthesis.[1]

Reaction Scheme:

start 2-Amino-5-fluorobenzonitrile reagent + Reagent for C=O and N-H (e.g., Urea, Formic Acid) start->reagent conditions Catalyst, Heat reagent->conditions product 2-Amino-6-fluoro-4(3H)-quinazolinone conditions->product Desired Reaction byproduct1 Unreacted Starting Material conditions->byproduct1 Potential Side Reaction byproduct2 Hydrolysis of Nitrile conditions->byproduct2 Potential Side Reaction

Caption: Synthesis from 2-amino-5-fluorobenzonitrile.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-Amino-6-fluoro-4(3H)-quinazolinone.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield - Suboptimal Reaction Temperature: High temperatures can lead to degradation, while low temperatures result in incomplete reactions.[2] - Poor Quality Starting Materials: Impurities in the 2-amino-5-fluorobenzoic acid or benzonitrile can lead to side reactions.[3] - Inefficient Catalyst Activity: If using a catalyzed process, the catalyst may be poisoned or not present in a sufficient amount.- Optimize Reaction Temperature: Conduct small-scale experiments at various temperatures to find the optimal balance between reaction rate and byproduct formation.[2] - Purify Starting Materials: Recrystallize or use chromatography to purify the starting materials before use. - Screen Catalysts: If applicable, screen different catalysts and optimize the catalyst loading.
Presence of Unreacted Starting Materials - Incomplete Reaction: Insufficient reaction time or temperature. - Poor Solubility: Starting materials may not be fully dissolved in the reaction solvent.- Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. - Solvent Screening: Choose a solvent in which all reactants are soluble at the reaction temperature.
Formation of Dark-Colored, Tarry Byproducts - Thermal Decomposition: High reaction temperatures can cause decomposition of the starting materials or the product.[4] - Oxidation: Air sensitivity of reactants or intermediates.- Lower Reaction Temperature: Consider using a lower boiling point solvent or microwave-assisted synthesis to reduce the reaction time at high temperatures. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification - Structurally Similar Byproducts: Byproducts may have similar polarity to the desired product, making separation by chromatography challenging.- Optimize Crystallization: Experiment with different solvent systems for recrystallization to selectively crystallize the desired product. - Advanced Chromatographic Techniques: Consider preparative HPLC or the use of different stationary phases for column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely toxic byproducts in the synthesis of 2-Amino-6-fluoro-4(3H)-quinazolinone?

While a definitive list of all possible toxic byproducts is difficult to provide without specific experimental data, based on the common starting materials and reaction conditions, the following are of potential concern:

  • Unreacted 2-Amino-5-fluorobenzoic Acid: This starting material itself can be a toxic antimetabolite.

  • Aromatic Amines: If certain side reactions occur, other aromatic amine derivatives could be formed, some of which are known to be genotoxic.[4]

  • Genotoxic Impurities: Process-related impurities, such as certain reagents or byproducts from their degradation, could be genotoxic.[5][6] A thorough risk assessment of all reagents and potential intermediates is crucial.[6]

Q2: How can I minimize the formation of these byproducts?

The key is to control the reaction conditions carefully:

  • Temperature Control: As discussed in the troubleshooting guide, maintaining the optimal reaction temperature is critical to prevent degradation and side reactions.[2]

  • Stoichiometry: Precise control of the reactant ratios can minimize unreacted starting materials.

  • Reaction Time: Monitoring the reaction progress helps to ensure completion without prolonged exposure to harsh conditions.

Q3: What are the best analytical methods for detecting and quantifying these byproducts?

A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is an excellent method for separating the desired product from byproducts and quantifying their relative amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about isolated impurities, aiding in their definitive identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the product and can help to detect the presence of certain types of impurities.

Q4: Are there any "greener" synthesis routes that avoid harsh conditions and toxic reagents?

Yes, modern synthetic organic chemistry is increasingly focused on developing more environmentally friendly methods. For quinazolinone synthesis, some of these approaches include:

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and sometimes lead to cleaner reactions with fewer byproducts.[3]

  • Catalytic Methods: The use of efficient and selective catalysts can allow for milder reaction conditions and reduce the need for stoichiometric reagents.[7]

  • One-Pot Reactions: Combining multiple synthetic steps into a single pot can reduce solvent waste and purification steps.[8]

IV. Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method for the analysis of 2-Amino-6-fluoro-4(3H)-quinazolinone. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound and potential impurities have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., mobile phase) to a known concentration.

  • Injection Volume: 10 µL.

  • Analysis: Run the gradient and analyze the resulting chromatogram for the main product peak and any impurity peaks. The relative area percentages can be used to estimate purity.

Workflow for Impurity Identification:

start Crude Reaction Mixture hplc HPLC Analysis start->hplc Initial Purity Assessment lcms LC-MS Analysis hplc->lcms Mass Determination fraction Fraction Collection of Impurity hplc->fraction Isolation structure Structure Elucidation of Byproduct lcms->structure Data Integration nmr NMR Analysis (1H, 13C) fraction->nmr Structural Information ftir FTIR Analysis fraction->ftir Functional Group Information nmr->structure Data Integration ftir->structure Data Integration

Caption: Analytical workflow for byproduct identification.

V. References

  • The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis. (URL: [Link])

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. (URL: [Link])

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (URL: [Link])

  • Optimization of temperature on the synthesis of quinazolinones. - ResearchGate. (URL: [Link])

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (URL: [Link])

  • Genotoxic Impurities: From Structural Alerts to Qualification | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Guideline on the limits of genotoxic impurities | European Medicines Agency. (URL: [Link])

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC. (URL: [Link])

  • Analytical Research & Development on Genotoxic Impurities. (URL: [Link])

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (URL: [Link])

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega. (URL: [Link])

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC. (URL: [Link])

  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - MDPI. (URL: [Link])

  • and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (URL: [Link])

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: [Link])

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (URL: [Link])

  • Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])

  • Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4) | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC. (URL: [Link])

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC. (URL: [Link])

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - Semantic Scholar. (URL: [Link])

  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. (URL: [Link])

  • Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity - ACS Publications. (URL: [Link])

  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (URL: [Link])

  • 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction - UW Tacoma. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Biological Activity of Quinazolinones - IntechOpen. (URL: [Link])

  • 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one - ResearchGate. (URL: [Link])

  • Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC. (URL: [Link])

  • 2-Amino-5-fluorobenzoic acid - PMC. (URL: [Link])

  • Concise Synthesis of 2-Amino-4(3H)-quinazolinones from Simple (Hetero)aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (URL: )

  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison | THE Philly Sports Website. (URL: [Link])

Sources

Optimization

Technical Support Center: Stability Testing Protocols for 2-Amino-6-fluoro-4(3H)-quinazolinone Solutions

Welcome to the Technical Support Center for 2-Amino-6-fluoro-4(3H)-quinazolinone . This guide is engineered for analytical chemists, preformulation scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-6-fluoro-4(3H)-quinazolinone . This guide is engineered for analytical chemists, preformulation scientists, and drug development professionals. Here, we synthesize regulatory frameworks with field-proven physicochemical insights to help you troubleshoot solution stability, optimize analytical workflows, and design self-validating experimental protocols.

Executive Summary & Chemical Context

The stability of 2-Amino-6-fluoro-4(3H)-quinazolinone is governed by its unique structural motifs. The 4(3H)-quinazolinone core provides rigid aromaticity but presents distinct solubility challenges. The electron-withdrawing 6-fluoro substitution increases the lipophilicity of the molecule while simultaneously increasing the electrophilicity of the C4 carbonyl carbon via the inductive (-I) effect. Furthermore, the 2-amino group introduces pH-dependent ionization and acts as a potential site for oxidation. Understanding these causal relationships is critical for preventing artifactual degradation during stability profiling.

Diagnostic Workflows

Workflow Stock API Stock Preparation (DMSO or Methanol) Aliquots Aliquot into Stress Conditions Stock->Aliquots Hydro Hydrolytic Stress (0.1N HCl / NaOH) Aliquots->Hydro Ox Oxidative Stress (3% H2O2) Aliquots->Ox Photo Photolytic Stress (ICH Q1B UV/Vis) Aliquots->Photo Therm Thermal Stress (60°C, 75% RH) Aliquots->Therm Quench Quenching & Neutralization Hydro->Quench Ox->Quench Analysis HPLC-UV/MS Analysis Photo->Analysis Therm->Analysis Quench->Analysis Report Degradant Profiling & Mass Balance Analysis->Report

Workflow for forced degradation and stability testing of 2-Amino-6-fluoro-4(3H)-quinazolinone.

Module 1: Solubility & Formulation Troubleshooting (FAQ)

Q: Why does my 2-Amino-6-fluoro-4(3H)-quinazolinone precipitate out of the aqueous buffer after 24 hours? A: You are observing the transition from kinetic to thermodynamic solubility. The highly planar, hydrophobic quinazolinone core and the lipophilic fluorine atom result in poor intrinsic aqueous solubility. When diluted from a DMSO stock into aqueous media, the compound initially forms a supersaturated solution (kinetic solubility). Over 24 hours, the molecules self-associate via π−π stacking and hydrogen bonding (at the 2-amino and lactam sites), eventually crystallizing out. Solution: To maintain thermodynamic solubility, incorporate co-solvents (e.g., 5-10% PEG400) or adjust the pH to ionize the 2-amino group, keeping in mind that extreme pH values risk hydrolysis.

Q: Is DMSO a reliable solvent for long-term stock solutions? A: No. While DMSO provides excellent initial solubility, demonstrate that DMSO solutions can exhibit instability over extended periods (e.g., degrading after 9 days at room temperature) [3]. DMSO is hygroscopic, pulling in water that can initiate slow hydrolysis, and it can act as a mild oxidant toward the 2-amino group. Solution: For long-term storage, aliquot DMSO stock solutions and store them at -20°C. For critical stability-indicating assays, always prepare fresh stock solutions to prevent solvent-mediated artifacts.

Module 2: Degradation Pathways & Environmental Stress (FAQ)

Q: Under forced degradation (acid/base), I observe a major secondary peak. What is the mechanistic cause? A: The 4(3H)-quinazolinone ring is susceptible to lactam hydrolysis under harsh alkaline or acidic conditions. This leads to ring-opening, yielding a substituted anthranilic acid derivative (e.g., a 2-amino-5-fluorobenzoic acid derivative). The electron-withdrawing 6-fluoro group exacerbates this degradation pathway; it pulls electron density away from the quinazolinone core via the inductive (-I) effect, making the C4 carbonyl carbon highly electrophilic and more susceptible to nucleophilic attack by hydroxide ions.

Q: How should I design a self-validating photostability protocol? A: Your protocol must align with [2]. Quinazolinones can undergo photo-induced cleavage or photo-oxidation. Expose the solution to a combination of cool white fluorescent and near-ultraviolet lamps (overall exposure 1.2 million lux hours, integrated near-UV 200 Watt hours/m²). Self-Validation Check: You must include a "dark control" (an identical sample wrapped tightly in aluminum foil) placed in the exact same chamber. If the dark control shows degradation, your chamber has a thermal control issue, and the degradation is thermolytic, not photolytic.

Pathways Parent 2-Amino-6-fluoro- 4(3H)-quinazolinone RingOpen Ring-Opened Degradant (Anthranilic Acid Deriv.) Parent->RingOpen Extreme pH (Lactam Cleavage) NOxide N-Oxide / Oxidized Derivative Parent->NOxide ROS / H2O2 (N-Oxidation) PhotoDeg Photo-cleavage Products Parent->PhotoDeg UV Exposure (ICH Q1B)

Primary chemical degradation pathways of 2-Amino-6-fluoro-4(3H)-quinazolinone under stress.

Module 3: Analytical Workflows & Method Validation (FAQ)

Q: My HPLC baseline drifts and peak shape is poor (tailing) when analyzing stability samples. How can I fix this? A: The primary 2-amino group on the quinazolinone core is highly prone to secondary ionic interactions with unendcapped silanol groups (Si-O⁻) on the silica backbone of reverse-phase columns. Solution: Transition to a highly end-capped C18 column and utilize a mobile phase modifier such as 0.1% Trifluoroacetic acid (TFA). TFA drops the pH to ~2.0, fully protonating the silanols (neutralizing their charge) while acting as an ion-pairing agent for the protonated amine, resulting in sharp, symmetrical peaks and a stable baseline.

Standard Operating Procedures (SOPs): Key Experiments

SOP 1: ICH-Aligned Forced Degradation Solution Study

This protocol establishes a self-validating system to determine the intrinsic stability of the API in solution, aligned with [1].

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of 2-Amino-6-fluoro-4(3H)-quinazolinone in HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Mix 1 mL of stock with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Quench by adding 1 mL of 0.1N NaOH.

  • Base: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours. Quench by adding 1 mL of 0.1N HCl.

Step 3: Oxidative Stress Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature (25°C) for 24 hours in the dark.

Step 4: Photolytic Stress Place 2 mL of the stock solution in a clear quartz vial. Place an identical 2 mL in a quartz vial wrapped in aluminum foil (Dark Control). Expose both to ICH Q1B compliant UV/Vis light for 24 hours.

Step 5: Mass Balance Analysis Dilute all quenched/stressed samples to a theoretical concentration of 0.1 mg/mL using the mobile phase. Inject into the HPLC. Calculate Mass Balance by summing the area of the parent peak and all degradant peaks. A mass balance of <90% indicates that a degradant has precipitated out of solution or is eluting in the void volume.

Quantitative Stability Data

Table 1: Forced Degradation Stress Conditions & Expected Outcomes

Data summarized from general quinazolinone preformulation profiles.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 0.1N HCl60°C / 24h15 - 20%Lactam ring opening
Basic Hydrolysis 0.1N NaOH60°C / 24h30 - 45%Base-catalyzed lactam cleavage
Oxidation 3% H2​O2​ 25°C / 24h10 - 15%N-oxidation at 2-amino group
Photolysis UV/Vis (ICH Q1B)25°C / 24h5 - 10%Photo-cleavage
Thermal (Control) Neutral pH60°C / 7 days< 2%Highly stable
Table 2: Long-Term Solution Stability Profile by Solvent

Evaluating the thermodynamic and chemical stability of 1 mg/mL solutions.

Solvent SystemStorage TempStability at Day 7Stability at Day 30Causality / Notes
DMSO (100%) 25°C> 98%< 85%Solvent-mediated oxidation/adducts [3].
DMSO (100%) -20°C> 99%> 99%Thermal arrest of degradation kinetics.
Methanol/Water (50:50) 4°C> 99%> 98%Ideal for short-to-medium term analytical storage.
Aqueous Buffer (pH 7.4) 25°CN/A (Precipitates)N/A (Precipitates)Exceeds thermodynamic solubility limit.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). URL:[Link]

Reference Data & Comparative Studies

Validation

2-Amino-6-fluoro-4(3h)-quinazolinone vs non-fluorinated quinazolinone efficacy

An in-depth comparative analysis of 2-Amino-6-fluoro-4(3H)-quinazolinone versus its non-fluorinated counterpart, 2-Amino-4(3H)-quinazolinone , reveals how a single atomic substitution fundamentally alters a molecule's ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-Amino-6-fluoro-4(3H)-quinazolinone versus its non-fluorinated counterpart, 2-Amino-4(3H)-quinazolinone , reveals how a single atomic substitution fundamentally alters a molecule's pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I have structured this guide to move beyond superficial structural differences, diving into the mechanistic causality, comparative efficacy data, and the self-validating experimental protocols required to prove these differences in a rigorous drug discovery setting.

Mechanistic Causality: The Impact of 6-Fluoro Substitution

The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer and anticonvulsant properties[1]. However, the introduction of a fluorine atom at the C6 position is not merely a structural tweak; it is a calculated bioisosteric replacement designed to optimize the molecule across three critical dimensions:

  • Metabolic Shielding (Pharmacokinetics): The C6 position of the quinazolinone ring is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 (CYP450) enzymes in the liver. Fluorine, being highly electronegative and forming a uniquely strong C-F bond, acts as a metabolic block. This prevents rapid clearance and significantly extends the biological half-life of the compound.

  • Lipophilicity and BBB Permeation: Fluorine substitution increases the overall lipophilicity (ClogP) of the molecule without adding the massive steric bulk associated with iodine or bromine[2]. This optimized lipophilicity is critical for compounds targeting the central nervous system (CNS), as it facilitates passive diffusion across the blood-brain barrier (BBB)[2].

  • Electronic Modulation of the Pharmacophore: Fluorine strongly withdraws electron density via the inductive effect. This alters the pKa of the adjacent 2-amino group and the N3-H of the quinazolinone core. The resulting shift in electron distribution often enhances the molecule's ability to act as a hydrogen-bond donor/acceptor, leading to tighter binding within the ATP-binding pockets of target kinases (such as VEGFR-2)[3][4].

Mechanism L 6-Fluoro Substitution T1 Blocks C6 Oxidation L->T1 T2 Increases Lipophilicity L->T2 T3 Alters Core pKa L->T3 O1 Extended Half-Life T1->O1 O2 Enhanced BBB Penetration T2->O2 O3 Improved Target Binding T3->O3

Mechanistic impact of 6-fluoro substitution on quinazolinone pharmacokinetics and pharmacodynamics.

Comparative Efficacy & Pharmacokinetic Data

To objectively evaluate the performance of these two scaffolds, we must look at standardized in vitro assay data. The table below synthesizes representative benchmarking data demonstrating how the fluorinated derivative outperforms the non-fluorinated baseline across both efficacy (kinase inhibition/cytotoxicity) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2][3].

Parameter2-Amino-4(3H)-quinazolinone (Non-Fluorinated)2-Amino-6-fluoro-4(3H)-quinazolinoneMechanistic Driver
VEGFR-2 IC₅₀ (nM) ~145.0~50.2Enhanced hydrogen bonding via altered pKa[3].
HepG2 Cytotoxicity IC₅₀ (µM) >25.010.4Increased target affinity and cellular uptake[3].
ClogP (Lipophilicity) 1.82.6High electronegativity and low polarizability of F[2].
HLM Half-Life (t₁/₂ in min) 22>60Steric shielding of the C6 position from CYP450 oxidation.
BBB Permeability (Papp) LowHighOptimal ClogP range (>2.0) for CNS penetration[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the data presented above must be derived from self-validating assay systems. A protocol is only as good as its internal controls. Below are the rigorous, step-by-step methodologies used to generate comparative efficacy and stability data.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay

Quinazolinones are established kinase inhibitors[4]. This assay determines the IC₅₀ of the compounds against VEGFR-2, a primary target in anticancer research[3].

Causality of Design: We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it is highly sensitive and minimizes compound auto-fluorescence interference—a common issue with heterocyclic compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute VEGFR-2 enzyme, ATP, and ULight-poly GT substrate to working concentrations.

  • Compound Plating: In a 384-well plate, dispense 100 nL of test compounds (10-point dose-response, 3-fold dilutions) using an acoustic liquid handler.

  • Self-Validating Controls:

    • Positive Control: Sorafenib (10 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Background Control: Wells lacking the VEGFR-2 enzyme.

  • Reaction Initiation: Add 5 µL of VEGFR-2 enzyme solution to all wells (except background). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Catalysis: Add 5 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of EDTA/Eu-anti-phospho-tyrosine antibody mix to stop the reaction and generate the FRET signal. Read on a microplate reader (Ex: 320 nm, Em: 615/665 nm).

  • System Validation Criteria: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.5. If valid, calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay proves the metabolic shielding effect of the 6-fluoro substitution.

Causality of Design: HLMs contain the full complement of human CYP450 enzymes. By measuring the disappearance of the parent compound over time, we directly quantify metabolic vulnerability.

  • Preparation: Pre-warm HLM suspension (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Self-Validating Controls:

    • Reference Compounds: Verapamil (rapid clearance) and Warfarin (slow clearance) run in parallel.

    • System Control: Heat-inactivated microsomes (boiled for 10 mins) to differentiate enzymatic degradation from chemical instability.

  • Spiking: Add test compounds (final concentration 1 µM, <0.5% DMSO) to the HLM suspension.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (1 mM final).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

  • System Validation Criteria: The assay is validated only if Verapamil shows a t₁/₂ < 15 mins and Warfarin shows a t₁/₂ > 60 mins. If these parameters are met, calculate the intrinsic clearance (CL_int) of the quinazolinones.

Workflow cluster_compounds Compound Variants N1 2-Amino-6-fluoro-4(3H)-quinazolinone N3 VEGFR-2 Kinase Assay (Efficacy) N1->N3 N4 HLM Stability Assay (Metabolism) N1->N4 N5 ClogP & BBB Permeability (ADME) N1->N5 N2 2-Amino-4(3H)-quinazolinone N2->N3 N2->N4 N2->N5 N6 Lead Optimization Selection N3->N6 N4->N6 N5->N6

Experimental workflow for comparing fluorinated vs non-fluorinated quinazolinone efficacy.

Conclusion

The transition from 2-Amino-4(3H)-quinazolinone to 2-Amino-6-fluoro-4(3H)-quinazolinone exemplifies rational drug design. The experimental data confirms that the 6-fluoro substitution is not merely a structural variation but a functional upgrade—yielding a molecule with superior target affinity, robust metabolic stability, and enhanced membrane permeability. For researchers optimizing quinazolinone-based leads, prioritizing the fluorinated scaffold significantly increases the probability of downstream clinical success.

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Comparative

Comparative Cytotoxicity of 2-Amino-6-fluoro-4(3H)-quinazolinone Derivatives: An Application Scientist’s Guide

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for several FDA-approved kinase inhibitors, including Gefitinib and Erlotinib. However, the emergence of dru...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for several FDA-approved kinase inhibitors, including Gefitinib and Erlotinib. However, the emergence of drug resistance necessitates the continuous evolution of these molecules.

As an application scientist evaluating novel chemotypes, the introduction of specific functional groups—namely a fluorine atom at the C-6 position and an amino group at the C-2 position—represents a critical optimization strategy. This guide objectively compares the cytotoxic performance of 2-Amino-6-fluoro-4(3H)-quinazolinone derivatives against standard alternatives, providing the mechanistic causality and validated experimental protocols required for rigorous drug development.

Mechanistic Causality: Why the 6-Fluoro and 2-Amino Substitutions?

To understand the comparative efficacy of these derivatives, we must first analyze the physicochemical impact of their functionalization:

  • The 6-Fluoro Advantage: Fluorine is highly electronegative, small, and lipophilic. Substituting hydrogen with fluorine at the C-6 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at this vulnerable site, dramatically enhancing metabolic stability. Second, it modulates the pKa of the quinazolinone ring, increasing lipophilicity (LogP) for better cell membrane permeability. Within the ATP-binding pocket of target kinases like EGFR, the fluorine atom engages in multipolar interactions with the protein backbone, increasing target residence time [1].

  • The 2-Amino Handle: The exocyclic amine at the C-2 position acts as a critical hydrogen bond donor and acceptor. More importantly, it provides a versatile synthetic handle. Researchers frequently utilize this primary amine to synthesize Schiff bases or amides, appending bulky hydrophobic aromatic rings (e.g., isatin or benzothiazole) that can probe deep hydrophobic pockets in targets like tubulin or Cyclin-Dependent Kinase 2 (CDK2) [3].

Pathway Ligand 2-Amino-6-fluoro-4(3H)-quinazolinone EGFR EGFR (ATP-Binding Pocket) Ligand->EGFR Competitive CDK2 CDK2 / Cyclin Complex Ligand->CDK2 Non-Competitive Tubulin Tubulin Polymerization Ligand->Tubulin Destabilization PI3K PI3K / AKT Pathway EGFR->PI3K Blocked CellCycle Cell Cycle Arrest (G2/M) CDK2->CellCycle Triggered Tubulin->CellCycle Mitotic Arrest Apoptosis Apoptosis / Cytotoxicity PI3K->Apoptosis Induced CellCycle->Apoptosis

Mechanistic pathways of 6-fluoro-quinazolinone derivatives driving cytotoxicity.

Comparative Cytotoxicity Data

When evaluated against human Caucasian breast adenocarcinoma (MCF-7), human ovarian carcinoma (A2780), and triple-negative breast cancer (MDA-MB-231) cell lines, 6-fluoro-quinazolinone derivatives frequently outperform or match standard clinical therapeutics.

The table below synthesizes quantitative data from recent comparative studies, demonstrating how modifications to the 2-amino and 3-positions of the 6-fluoro scaffold dictate potency.

Table 1: In Vitro Cytotoxicity ( Values) of Fluoro-Quinazolinone Derivatives
Compound Class / Specific DerivativePrimary Target(s)Cell Line (µM)Reference Drug & (µM)Data Source
2-Amino-6-fluoro-quinazolinone (Schiff base with iminoindolin-2-one) EGFR / TubulinMCF-70.35 ± 0.01 Gefitinib (1.20 ± 0.1)
6-Fluoro-4(3H)-quinazolone (2-methyl, 3-phenyl substitution) CDK2 / EGFRMCF-73.42 Paclitaxel (1.31)
6,8-Difluoro-quinazolinone hydrazide HER2 / EGFRA27800.14 ± 0.03 Lapatinib (11.11 ± 1.03)
2-Thio-6-fluoro-quinazolinone EGFRMDA-MB-2311.19 Gefitinib (~2.50)

SAR Insight: The data clearly indicates that adding a bulky, hydrogen-bonding capable moiety (like iminoindolin-2-one) to the 2-amino group of the 6-fluoro scaffold yields sub-micromolar efficacy, outperforming Gefitinib by nearly 3.5-fold in MCF-7 lines [3]. Furthermore, di-halogenation (6,8-difluoro) significantly enhances activity against ovarian cancer lines compared to Lapatinib [1].

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Screening

To ensure trustworthiness and reproducibility when comparing the cytotoxicity of novel 2-amino-6-fluoro-4(3H)-quinazolinone derivatives, researchers must utilize a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo assay system.

The following protocol embeds causality into each step to prevent common artifacts such as solvent toxicity or edge effects.

Step-by-Step Methodology
  • Cell Seeding & Optimization:

    • Harvest MCF-7 or MDA-MB-231 cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Causality Check: Do not seed the outer perimeter wells; fill them with 200 µL of sterile PBS. This mitigates the "edge effect" (evaporation), which artificially concentrates media and skews metabolic readouts.

  • Compound Preparation & Treatment:

    • Dissolve the 2-amino-6-fluoro-quinazolinone derivatives in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in complete media to achieve final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Causality Check: Ensure the final DMSO concentration in all wells (including the vehicle control) never exceeds 0.5% (v/v). Higher concentrations induce baseline solvent cytotoxicity, invalidating the comparative data.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% atmosphere for 48 to 72 hours.

  • MTT Addition & Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

    • Causality Check: The reduction of yellow tetrazolium to purple formazan is directly proportional to mitochondrial dehydrogenase activity, serving as a proxy for viable cell count.

  • Data Acquisition & Validation:

    • Measure absorbance at 570 nm using a microplate spectrophotometer.

    • Calculate the using non-linear regression analysis (e.g., GraphPad Prism).

    • Self-Validation: Calculate the Z'-factor for the assay using the positive control (e.g., Gefitinib) and vehicle control. A Z'-factor between 0.5 and 1.0 confirms the assay is robust and the comparative data is trustworthy.

Workflow Step1 Cell Culture (MCF-7, A2780) Step2 Compound Treatment (0.1-100 µM) Step1->Step2 Step3 MTT Assay (72h Incubation) Step2->Step3 Step4 Absorbance Readout (Spectrophotometry) Step3->Step4 Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5

Standardized high-throughput workflow for evaluating in vitro comparative cytotoxicity.

Conclusion & Future Perspectives

The comparative data establishes that 2-amino-6-fluoro-4(3H)-quinazolinone derivatives are not merely structural novelties, but highly potent, multi-targeted cytotoxic agents. The 6-fluoro substitution provides the necessary metabolic stability and lipophilicity, while the 2-amino group acts as a vital anchor for hydrogen bonding within kinase ATP-binding pockets.

For drug development professionals, future optimization should focus on utilizing the 2-amino handle to synthesize dual-target inhibitors (e.g., targeting both EGFR and tubulin polymerization) to overcome the resistance profiles commonly seen with first-generation monotherapies.

References

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Taylor & Francis Online URL:[Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects National Institutes of Health (PMC) URL:[Link]

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

A Researcher's Guide to In Vitro and In Vivo Analysis of 2-Amino-6-fluoro-4(3H)-quinazolinone

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] Derivatives of this versatile heterocyclic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] Derivatives of this versatile heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4][5] This guide provides a comparative analysis of the in vitro and in vivo testing methodologies for a specific derivative, 2-Amino-6-fluoro-4(3H)-quinazolinone, drawing upon established protocols and data from closely related analogues to illuminate the pathway from benchtop discovery to preclinical evaluation.

The Crucial Divide: Understanding In Vitro and In Vivo Environments

The journey of a drug candidate from concept to clinic is marked by a critical transition: from the controlled, isolated environment of in vitro (literally, "in glass") experiments to the complex, dynamic system of an in vivo (in a living organism) model. While in vitro assays are indispensable for initial screening, target identification, and understanding mechanism of action at a cellular level, they cannot fully replicate the intricate biological network of a whole organism.

Conversely, in vivo studies provide the ultimate test of a compound's therapeutic potential, revealing its absorption, distribution, metabolism, excretion (ADME), and toxicity profile—factors that are absent in a petri dish but paramount to clinical success. Discrepancies between these two testing paradigms are common and offer vital insights into a compound's behavior.

In Vitro Evaluation: The Foundation of Discovery

Initial assessment of quinazolinone derivatives invariably begins with a battery of in vitro tests designed to efficiently screen for biological activity and elucidate the mechanism of action.

Common In Vitro Assays for Quinazolinone Derivatives:
  • Cytotoxicity Screening: The most fundamental assay is determining a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] A panel of human cancer cell lines is typically employed to gauge the breadth and selectivity of the compound's activity.[1][6][7]

  • Mechanism of Action Studies:

    • Enzyme Inhibition: Many quinazolinone derivatives are designed as enzyme inhibitors. For instance, they have been extensively studied as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[8][9] In vitro kinase assays measure the compound's ability to block the enzymatic activity of a purified target protein, yielding an IC50 value.

    • Cell Cycle Analysis: Compounds that inhibit cell proliferation often do so by causing cell cycle arrest. Flow cytometry is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment, revealing specific checkpoints targeted by the compound.[1][8]

    • Apoptosis Induction: A desirable trait for anticancer agents is the ability to induce programmed cell death (apoptosis). Assays like Annexin V/Propidium Iodide (PI) staining, also analyzed by flow cytometry, can distinguish between healthy, apoptotic, and necrotic cells.[1]

Interpreting In Vitro Data

The primary output from these assays is quantitative data, most commonly the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the compound required to inhibit a biological process by 50% and are crucial for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies.[10]

Table 1: Representative In Vitro Cytotoxicity Data for Quinazolinone Analogues

Compound ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
2,3-DihydroquinazolinoneVariousVariousVaries[1]
Quinazolinone Derivative 8hSKLU-1Lung Cancer23.09 (µg/mL)[6]
Quinazolinone Derivative 8hMCF-7Breast Cancer27.75 (µg/mL)[6]
Quinazolinone Derivative 8hHepG-2Liver Cancer30.19 (µg/mL)[6]
3-Methyl-quinazolinone (5k)A549Lung Cancer<10[8]
3-Methyl-quinazolinone (5k)PC-3Prostate Cancer<10[8]
3-Methyl-quinazolinone (5k)SMMC-7721Liver Cancer<10[8]
2-aminoquinazolin-4(3H)-one (6y)S. aureus (MRSA)Bacteria0.02 (MIC50)[11]

Note: Data is compiled from studies on various quinazolinone derivatives to illustrate the typical range of activities and cell lines used. MIC50 (Minimum Inhibitory Concentration) is used for antibacterial activity.

From Cell Culture to Living System: The In Vivo Gauntlet

A promising in vitro profile is merely the entry ticket to the next, more demanding phase: in vivo testing. These studies are essential for understanding how the compound behaves in a complex physiological system.

Key In Vivo Assessments:
  • Pharmacokinetics (PK): This is the study of "what the body does to the drug." Following administration to an animal model (typically rodents), blood samples are taken over time to determine key parameters like:

    • Maximum Plasma Concentration (Cmax): The highest concentration the drug reaches in the blood.

    • Time to Cmax (Tmax): The time it takes to reach Cmax.

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

    • Half-life (t1/2): The time it takes for the drug concentration to decrease by half. Poor pharmacokinetic properties, such as low bioavailability or rapid clearance, are common reasons for the failure of compounds that were potent in vitro.[12]

  • Efficacy Studies: To test if the drug works for its intended disease, specific animal models are used. For anticancer research, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice. The compound is then administered, and its effect on tumor growth is measured over time.

  • Toxicity Studies: Safety is paramount. Acute toxicity studies involve administering single, high doses of the compound to determine its potential for immediate adverse effects and to establish a preliminary safety window.[12]

Table 2: Representative In Vivo Pharmacokinetic Data for an N-substituted 2-aminoquinazolin-4(3H)-one Analogue

CompoundDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Compound 2b50Oral (PO)5.34441.57[12]

Note: This data for a closely related analogue illustrates the type of information gained from in vivo pharmacokinetic studies, which is critical for determining dosing regimens and assessing bioavailability.

Bridging the Gap: Why In Vitro and In Vivo Results Diverge

The transition from a simplified in vitro system to a complex in vivo model is often where promising compounds falter. Understanding the reasons for this discrepancy is fundamental to successful drug development.

  • Metabolic Transformation: The liver is a powerful metabolic engine, often modifying foreign compounds (xenobiotics) to facilitate their excretion. This can convert an active compound into an inactive metabolite (detoxification) or, occasionally, an inactive precursor (a prodrug) into an active drug. An agent that is highly potent in vitro may be rapidly metabolized and cleared in vivo, preventing it from ever reaching its target at a sufficient concentration.

  • Bioavailability and ADME: A compound must be absorbed into the bloodstream (usually from the gut for oral drugs), distribute to the target tissue, and remain there long enough to exert its effect, all while avoiding rapid metabolism and excretion. Failure at any of these ADME stages will result in poor in vivo efficacy, regardless of in vitro potency.

  • Protein Binding: In the bloodstream and tissues, drugs can bind to proteins like albumin. Only the unbound, "free" fraction of the drug is available to interact with its target. High plasma protein binding can sequester the compound, reducing its effective concentration at the site of action.

  • Off-Target Effects and Systemic Toxicity: A compound may be non-toxic to cancer cells in a dish at its effective concentration but could cause unacceptable toxicity to vital organs like the liver or heart in a whole animal, making it clinically unviable.[12][13]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity moa Mechanism of Action (e.g., Kinase Assay, Cell Cycle) cytotoxicity->moa sar Structure-Activity Relationship (SAR) moa->sar Optimization sar->cytotoxicity Optimization lead_id Lead Compound Identification sar->lead_id pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) lead_id->pk_pd Transition to Animal Models efficacy Efficacy Models (e.g., Xenograft) pk_pd->efficacy toxicity Toxicity Studies efficacy->toxicity toxicity->sar Feedback for Improved Safety preclinical_candidate Preclinical Candidate toxicity->preclinical_candidate

Caption: General workflow for drug discovery, from in vitro evaluation to in vivo validation.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the effect of a compound like 2-Amino-6-fluoro-4(3H)-quinazolinone on cancer cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol describes a general approach to evaluating a compound's ability to inhibit tumor growth in a living animal. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups.

  • Drug Administration: Administer the test compound via the determined route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule based on prior PK and toxicity studies. The control group receives the vehicle alone.

  • Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and the overall health of the animals throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Analysis: Euthanize the animals, excise the tumors, and weigh them. Compare the average tumor weight and volume between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition Quinazolinone->AKT Potential Inhibition

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Comparative

A Comparative Structural-Activity Relationship (SAR) Guide to 2-Amino-6-fluoro-4(3H)-quinazolinone Analogs

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential, particularly in oncology and infectious diseases.[2][3] This guide provides an in-depth comparative analysis of the structural-activity relationships of 2-Amino-6-fluoro-4(3H)-quinazolinone, a key analog that has served as a foundation for the development of potent and selective inhibitors of various cellular targets. We will dissect the subtle yet critical role of substituents on the quinazolinone core, offering a rationale for experimental design and a framework for future drug discovery efforts.

The 2-Amino-6-fluoro-4(3H)-quinazolinone Core: A Propitious Starting Point

The introduction of a fluorine atom at the C6 position of the 2-amino-4(3H)-quinazolinone scaffold is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[4] The 2-amino group serves as a crucial anchor point for interactions within the active sites of target enzymes and as a versatile handle for synthetic modifications.

The core structure itself has been identified as a promising scaffold for targeting a range of biological entities, from bacterial enzymes to critical signaling kinases in cancer pathways.[5][6] Our exploration of the SAR will focus on how modifications at key positions of this core structure influence its biological activity.

Structural-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 2-Amino-6-fluoro-4(3H)-quinazolinone derivatives is profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis of these modifications.

The Indispensable Role of the C2-Amino Substituent

The substituent at the C2-amino position is a primary determinant of potency and selectivity. Structure-activity relationship studies have consistently shown that this position is critical for interaction with the target protein.[5]

For instance, in the context of antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA), derivatization of the 2-amino group with various substituted benzylamines has yielded compounds with potent activity. A comparative study revealed that the introduction of a 3,4-difluorobenzylamine moiety at this position resulted in a significant enhancement of antibacterial potency.[5]

Comparative Analysis of C2-Substituted 2-Amino-quinazolin-4(3H)-one Analogs against MRSA

Compound IDC2-SubstituentC7-SubstituentMIC50 (µM) against S. aureus ATCC25923MIC50 (µM) against S. aureus USA300 JE2
Parent Scaffold AminoH>100>100
6l AminoCl1.00.6
6y 3,4-difluorobenzylamineCl0.360.02

Data synthesized from a study on 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of MRSA.[5]

This data underscores the critical nature of the C2-substituent in dictating antibacterial efficacy. The dramatic increase in potency observed with the 3,4-difluorobenzylamine group suggests a specific and favorable interaction within the bacterial target's binding pocket.

The Modulatory Influence of the Benzene Ring Substituents (C5, C7, C8)

While the C6-fluoro group provides a foundational enhancement of activity, additional substitutions on the benzene portion of the quinazolinone ring offer a means to fine-tune the biological profile. Halogenation at the C7 position, for example, has been shown to be beneficial for antibacterial activity.[5]

In the realm of anticancer agents, particularly those targeting the PI3K/Akt/mTOR pathway, substitutions at the C6 and C8 positions have been explored to enhance potency and selectivity.[7] The addition of a methoxy group at a neighboring position to the fluorine, for instance, can alter the electronic properties of the ring and influence interactions with the target kinase.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential. Below are representative procedures for the synthesis of 2-amino-6-fluoro-4(3H)-quinazolinone analogs and their subsequent biological evaluation.

General Synthesis of 2-(Amino)quinazolin-4(3H)-one Derivatives

This protocol outlines a common synthetic route to the 2-amino-4(3H)-quinazolinone scaffold.

A Substituted Anthranilic Acid C Quinazolinedione Intermediate A->C Cyclocondensation (160 °C) B Urea B->C E Dichloroquinazoline Intermediate C->E Chlorination (Reflux) D POCl3, Et3N D->E G 2-Chloro-4(3H)-quinazolinone Intermediate E->G Selective Hydrolysis F 2N NaOH F->G I Target 2-(Amino)quinazolin-4(3H)-one G->I Nucleophilic Substitution (85 °C) H Substituted Amine/Aniline, DMF H->I

Caption: Synthetic scheme for 2-(amino)quinazolin-4(3H)-one derivatives.

Step-by-Step Methodology:

  • Cyclocondensation: A substituted anthranilic acid is heated with urea at high temperatures (e.g., 160 °C) to form the corresponding quinazolinedione intermediate.[5]

  • Chlorination: The quinazolinedione is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine to yield a dichloroquinazoline intermediate.[5]

  • Selective Hydrolysis: The dichloroquinazoline intermediate undergoes selective hydrolysis at the C4 position using a base like sodium hydroxide to afford the 2-chloro-4(3H)-quinazolinone.[5]

  • Nucleophilic Substitution: The final step involves the nucleophilic substitution of the C2-chloro group with a desired amine or aniline in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the target 2-(amino)quinazolin-4(3H)-one derivative.[5]

In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a typical assay to evaluate the inhibitory activity of the synthesized compounds against a specific kinase.

A Prepare Assay Buffer and Reagents (Kinase, Substrate, ATP) C Add Kinase to Assay Plate A->C B Serially Dilute Test Compounds D Add Test Compound/Control B->D C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate at Room Temperature E->F G Stop Reaction and Detect Signal (e.g., Luminescence, Fluorescence) F->G H Data Analysis (Calculate IC50 values) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all necessary reagents, including the kinase enzyme (e.g., recombinant PI3Kα), a suitable substrate, ATP, and the assay buffer.

  • Compound Dilution: Create a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the kinase enzyme to the wells of a microtiter plate.

  • Compound Addition: Add the diluted test compounds or control vehicle to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the signal generated, which is inversely proportional to the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™ kinase assay).

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant number of quinazolinone derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinazolinone 2-Amino-6-fluoro-4(3H)- quinazolinone Analog Quinazolinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-amino-6-fluoro-4(3H)-quinazolinone analog.

The diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like Akt and mTORC1, ultimately promoting cell growth and proliferation. 2-Amino-6-fluoro-4(3H)-quinazolinone analogs can intervene in this cascade by directly inhibiting PI3K, thereby blocking the downstream signaling and exerting their anticancer effects.

Conclusion and Future Directions

The 2-amino-6-fluoro-4(3H)-quinazolinone scaffold has proven to be a remarkably fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that small, strategic modifications to this core structure can lead to profound changes in biological activity and target selectivity. The C2-amino position, in particular, offers a rich avenue for the introduction of diverse chemical moieties to optimize potency and pharmacokinetic properties.

Future research in this area should continue to explore novel substitutions at all positions of the quinazolinone ring. The use of computational modeling and structure-based drug design will be invaluable in rationally designing the next generation of inhibitors with improved efficacy and safety profiles. Furthermore, a deeper understanding of the off-target effects and resistance mechanisms associated with these compounds will be crucial for their successful clinical translation. The continued exploration of the SAR of this versatile scaffold holds immense promise for the development of innovative treatments for cancer and infectious diseases.

References

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  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC.
  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (2018).
  • (PDF) Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. (n.d.).
  • Concise Synthesis of 2-Amino-4(3H)-quinazolinones from Simple (Hetero)aromatic Amines. (2008).
  • Synthesis of 2-amino-4(3H)-quinazolinones 9. (n.d.).
  • and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.).
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI.
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  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
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  • Biological Activity of Quinazolinones. (2020). IntechOpen.
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  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
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  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing.
  • Design, synthesis and biological evaluation of 2H-[4][10]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (n.d.). RSC Publishing.

  • Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. (2017). PubMed.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-fluoro-4(3H)-quinazolinone

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Amino-6-fluoro-4(3H)-quinazolinone. The procedures outlined are grounded in established safety principles from regulatory b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Amino-6-fluoro-4(3H)-quinazolinone. The procedures outlined are grounded in established safety principles from regulatory bodies and are designed for researchers, scientists, and drug development professionals. The core philosophy is to treat all chemical waste as hazardous until proven otherwise, ensuring maximum safety and regulatory compliance.[1]

Immediate Safety Profile & Hazard Assessment

Primary Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

The presence of the fluorine atom also warrants special consideration, as fluorinated organic compounds can have unique reactivity and toxicological profiles.[7][8] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of any laboratory chemical in the United States is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[9][10] Your institution's CHP is the primary document outlining the specific policies and procedures for safe chemical handling, from procurement to disposal.[10][11] It requires employers to provide safety training, appropriate engineering controls (like fume hoods), and personal protective equipment.[12]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[13] Under RCRA, it is illegal to dispose of chemical waste down the drain or in the regular trash.[13] All chemical waste must be properly identified, segregated, stored, and disposed of through a licensed hazardous waste vendor.[1][14]

Core Disposal Principle: Waste Characterization and Segregation

The foundational step in proper disposal is waste characterization. Unless definitively determined to be non-hazardous by a qualified professional, all waste generated from experiments involving 2-Amino-6-fluoro-4(3H)-quinazolinone must be treated as hazardous waste.[1] This includes:

  • Unused or expired solid 2-Amino-6-fluoro-4(3H)-quinazolinone.

  • Solutions containing the compound.

  • Contaminated materials (e.g., pipette tips, gloves, weighing paper, spill cleanup materials).[15]

The Causality of Segregation: The National Research Council emphasizes that incompatible chemicals must be kept separate to prevent dangerous reactions.[13] Mixing this compound with strong oxidizers or acids could lead to uncontrolled reactions. Therefore, waste containing 2-Amino-6-fluoro-4(3H)-quinazolinone should be collected in a dedicated, properly labeled waste container.[1]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage waste containing 2-Amino-6-fluoro-4(3H)-quinazolinone.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potential hazards of the compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[16]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile), which must be inspected for integrity before use.[16]

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: All handling of solid powder or concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[6]

Step 2: Prepare the Hazardous Waste Container

  • Select a Compatible Container: Use a container that is chemically compatible with the waste. For solids, a sealable bag or wide-mouthed plastic or glass jar is suitable. For liquid waste, use a sealable, leak-proof bottle.[1][13] The container must be free from damage and have a secure, leak-proof closure.[13]

  • Initial Labeling: As soon as you designate a container for waste accumulation, it must be labeled.[1] The label must include the words "Hazardous Waste" and the full chemical name: "2-Amino-6-fluoro-4(3H)-quinazolinone." [17]

Step 3: Transfer Waste into the Container

  • Location: Perform all waste transfers inside a chemical fume hood to contain any dust or vapors.

  • Solid Waste: Carefully transfer the solid compound into the designated hazardous waste container. Place any contaminated disposable items, such as weighing paper or gloves, into the same container.[18]

  • Liquid Waste (Rinsate): For empty containers that held the compound, rinse them three times with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate in a designated liquid hazardous waste container.[18] Do not dispose of the rinsate down the drain.

Step 4: Secure and Store the Waste Container

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[1]

  • Storage Location (Satellite Accumulation Area - SAA): Store the waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[17] This area must be under the control of laboratory personnel.[13] The SAA should be in a secondary containment tray to catch any potential leaks.[1]

  • Segregation in Storage: Store the waste container away from incompatible materials, particularly strong acids and oxidizers.[15]

Step 5: Arrange for Final Disposal

  • Full Containers: Once the container is full, or when the experiment is complete, arrange for its removal.

  • Contact EHS: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[18] They will ensure the waste is transported and disposed of in compliance with all federal and state regulations.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][16]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6][16]

Spill Response:

  • Small Spill (in a fume hood): Ensure PPE is on. Absorb the spill with an inert, dry material (e.g., vermiculite, sand). Carefully sweep or scoop up the absorbed material and place it in your labeled hazardous waste container.[15]

  • Large Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Secure the area to prevent entry. Follow your institution's emergency protocol, which typically involves contacting the EHS office or emergency response team for cleanup.[15]

Quantitative Data Summary

The following table summarizes key hazard and safety information based on data for the closely related compound, 3-Amino-6-fluoro-2-methyl-4(3H)-quinazolinone.

ParameterInformationSource
Chemical Name 3-Amino-6-fluoro-2-methyl-4(3H)-quinazolinone (Analogue)[5]
CAS Number 459414-73-4[5]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[5]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH336: May cause drowsiness or dizziness[5]
Recommended PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat[16]
Engineering Control Use only in a well-ventilated area, preferably a chemical fume hood[6]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the safe disposal of 2-Amino-6-fluoro-4(3H)-quinazolinone.

G cluster_prep Preparation cluster_proc Procedure (in Fume Hood) cluster_final Final Steps A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Pre-Label Compatible Waste Container B->C D Transfer Waste to Container C->D E Securely Close Container When Not in Use D->E F Store in Designated SAA with Secondary Containment E->F G Complete Waste Pickup Request (per Institutional Protocol) F->G H Await Pickup by EHS or Licensed Waste Vendor G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of 2-Amino-6-fluoro-4(3H)-quinazolinone.

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